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  • Product: 2-[(4-Bromobutoxy)methyl]oxirane
  • CAS: 99932-65-7

Core Science & Biosynthesis

Foundational

Mechanism of action of 2-[(4-Bromobutoxy)methyl]oxirane as a bifunctional linker

An In-depth Technical Guide to the Mechanism and Application of 2-[(4-Bromobutoxy)methyl]oxirane as a Heterobifunctional Crosslinker Abstract In the fields of chemical biology, drug development, and proteomics, the preci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism and Application of 2-[(4-Bromobutoxy)methyl]oxirane as a Heterobifunctional Crosslinker

Abstract

In the fields of chemical biology, drug development, and proteomics, the precise covalent linkage of biomolecules is a foundational technique. Bifunctional crosslinkers are essential reagents that enable the formation of stable conjugates between two or more molecules, facilitating the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), and the immobilization of molecules to surfaces.[1][2][3] This technical guide provides an in-depth analysis of 2-[(4-Bromobutoxy)methyl]oxirane, a heterobifunctional linker possessing two distinct reactive moieties: a strained oxirane (epoxide) ring and a primary alkyl bromide. We will dissect the discrete reaction mechanisms of each functional group, explore the chemical principles that govern their reactivity, and provide detailed protocols for their strategic application in bioconjugation workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile crosslinking agent.

Introduction to Bifunctional Crosslinkers

Bifunctional crosslinkers are molecules that contain two or more reactive groups, which allows them to covalently link functional groups on proteins or other biomolecules.[4] These reagents are broadly classified based on the identity of their reactive ends:

  • Homobifunctional Crosslinkers: Possess two identical reactive groups and are primarily used to polymerize monomers or create intramolecular crosslinks.[2][4]

  • Heterobifunctional Crosslinkers: Feature two different reactive groups, enabling sequential, controlled conjugations between dissimilar molecules.[4] This stepwise capability is crucial for minimizing undesirable self-conjugation and polymerization.[2]

2-[(4-Bromobutoxy)methyl]oxirane falls into the heterobifunctional category. Its utility stems from the differential reactivity of its epoxide and alkyl bromide ends, which can be selectively targeted to different nucleophilic functional groups commonly found in biomolecules, such as primary amines (-NH₂), thiols (-SH), and hydroxyls (-OH).[5][6]

Epoxide_Opening_Mechanism start Protein-NH₂ (Nucleophile) transition Sₙ2 Transition State (Backside Attack) start->transition Attacks less hindered carbon linker Epoxide Ring on Linker linker->transition intermediate Alkoxide Intermediate (Ring Opened) transition->intermediate C-O bond breaks product Stable Covalent Bond (Protein-Linker Conjugate with -OH group) intermediate->product Gains H⁺ protonation Protonation (from H₂O) protonation->intermediate Alkyl_Bromide_Substitution start Protein-SH (Nucleophile) transition Sₙ2 Transition State (Trigonal Bipyramidal) start->transition Backside attack linker Alkyl Bromide End (-CH₂-Br) linker->transition product Stable Thioether Bond (Protein-Linker Conjugate) transition->product C-S bond forms leaving_group Bromide Ion (Br⁻) (Leaving Group) transition->leaving_group C-Br bond breaks

Figure 3: Sₙ2 mechanism for the alkyl bromide moiety.

Experimental Protocols and Strategic Application

The differential reactivity of the epoxide and alkyl bromide groups allows for a two-step conjugation strategy. Generally, the epoxide is more reactive towards amines under mild conditions (pH 7.5-9.0), while the alkyl bromide shows higher reactivity towards thiols.

Protocol: Two-Step Protein-to-Protein Crosslinking

This protocol describes the conjugation of Protein A (containing accessible lysines) to Protein B (containing an accessible cysteine).

Expert Insight: The choice to react the epoxide with an amine first is based on its higher reactivity under standard physiological buffer conditions compared to the alkyl bromide. This allows for a controlled first step before targeting the more nucleophilic but less abundant thiol groups in the second step.

Materials:

  • Protein A in an amine-free buffer (e.g., PBS, HEPES), pH 8.0-8.5.

  • Protein B in a suitable buffer, pH 7.0-7.5.

  • 2-[(4-Bromobutoxy)methyl]oxirane stock solution (e.g., 100 mM in dry DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Reducing agent (e.g., TCEP) for Protein B if cysteines are oxidized.

  • Desalting columns.

Workflow Diagram:

Experimental_Workflow step1 Step 1: First Conjugation Protein A (-NH₂) + Linker (pH 8.0-8.5, 2-4h, RT) Epoxide end reacts. step2 Purification Remove excess linker using a desalting column. step1->step2 step3 Step 2: Second Conjugation Add Protein A-Linker to Protein B (-SH) (pH 7.0-7.5, 4-16h, RT) Alkyl bromide end reacts. step2->step3 step4 Quenching Add 1M Tris or Cysteine to quench unreacted linkers. step3->step4 step5 Analysis SDS-PAGE, Mass Spectrometry, SEC-MALS step4->step5

Figure 4: Two-step experimental workflow for protein-protein conjugation.

Methodology:

  • Preparation:

    • Ensure Protein A is in an amine-free buffer (e.g., HEPES or PBS at pH 8.0-8.5). Buffers like Tris contain primary amines and will compete with the reaction. [1] * If necessary, treat Protein B with a mild reducing agent like TCEP to ensure the target cysteine is in its free thiol form. Remove the reducing agent via a desalting column before proceeding.

  • Step 1: Reaction of Linker with Protein A (Epoxide Reaction):

    • Add a 10-20 fold molar excess of the 2-[(4-Bromobutoxy)methyl]oxirane stock solution to the Protein A solution.

    • Causality: A molar excess drives the reaction to completion, ensuring most Protein A molecules are functionalized. The exact ratio should be optimized for each specific protein.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification of Intermediate:

    • Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).

    • Trustworthiness: This step is critical. Failure to remove the free linker would result in the unwanted homodimerization of Protein B in the next step.

  • Step 2: Reaction of Protein A-Linker with Protein B (Alkyl Bromide Reaction):

    • Combine the purified Protein A-linker conjugate with Protein B at a 1:1 or slightly higher molar ratio (e.g., 1.2:1 of A-linker to B).

    • Incubate for 4-16 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Stop the reaction by adding a quenching buffer containing a high concentration of a nucleophile. 1 M Tris-HCl (to quench the epoxide) or a small molecule thiol like cysteine or β-mercaptoethanol (to quench the alkyl bromide) can be used. Add to a final concentration of 20-50 mM and incubate for 1 hour.

  • Analysis and Purification:

    • Analyze the reaction products using SDS-PAGE. A new, higher molecular weight band corresponding to the Protein A-Protein B conjugate should be visible.

    • Confirm the conjugate's identity and mass using mass spectrometry.

    • Purify the final conjugate from unreacted components using size-exclusion or ion-exchange chromatography.

Data Interpretation

Successful conjugation can be verified through several analytical techniques. The table below summarizes the expected mass shifts upon modification of common amino acid residues by the full linker.

Amino Acid ResidueNucleophilic GroupMass Shift (Da)Resulting Bond
LysinePrimary Amine (-NH₂)227.10Secondary Amine
CysteineThiol (-SH)227.10Thioether
N-terminusAlpha-Amine (-NH₂)227.10Secondary Amine
(Note: Mass shift calculated for C₉H₁₅BrO₂)

Conclusion

2-[(4-Bromobutoxy)methyl]oxirane is a powerful heterobifunctional crosslinker whose utility is derived from the distinct and controllable reactivity of its epoxide and alkyl bromide moieties. The strained epoxide ring readily reacts with amines under mild conditions, while the primary alkyl bromide provides a second handle for conjugation, typically with more nucleophilic thiols. This differential reactivity enables a robust, stepwise approach to bioconjugation, minimizing side reactions and allowing for the precise construction of complex biomolecular architectures. A thorough understanding of the underlying Sₙ2-type mechanisms is paramount for designing and troubleshooting experimental protocols, ultimately leading to the successful synthesis of well-defined conjugates for advanced research and therapeutic applications.

References

  • Hajdu, J. (1976). Cross-linking with bifunctional reagents as a means for studying the symmetry of oligomeric proteins. European Journal of Biochemistry. [Link]

  • Aliphatic Nucleophilic Substitution NS11. Addition to Strained Rings: Epoxides. St. Benedict & St. John's University. [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]

  • Epoxide. Wikipedia. [Link]

  • Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). OrgoSolver. [Link]

  • Cross-linking with bifunctional reagents and its application to the study of the molecular symmetry and the arrangement of subunits in hexameric protein oligomers. PubMed. [Link]

  • The 3 Types of Crosslinking Reagents and When to Use Them. G-Biosciences. [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Protocol for Conjugation of a Biomolecule to Epoxy Particles. Echo BioSystems. [Link]

  • Alkyl Halide Reactivity. Michigan State University Chemistry. [Link]

  • Alkyl Halides and Nucleophilic Substitution. University of Calgary. [Link]

  • Chart for Deciding Mechanism for Reaction of Alkyl Halide with Nucleophile/Base. Journal of Chemical Education. [Link]

  • Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts. [Link]

  • Synthesis of drug conjugates via reaction with epoxide-containing linkers.
  • Traceless linkers used for reversible protein–polymer conjugations. National Center for Biotechnology Information. [Link]

  • Bifunctional linkers. CD Biosynsis. [Link]

  • A Bio-orthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. ResearchGate. [Link]

  • Novel linker, preparation method, and application thereof.
  • Oxetanes: formation, reactivity and total syntheses of natural products. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Thermodynamic Solubility and Reactivity Profiling of 2-[(4-Bromobutoxy)methyl]oxirane in Polar Aprotic Solvents

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Content Focus: Solvation thermodynamics, mechanistic reactivity, and self-validating analytical protocols. Executive Summary 2-[(4-Bromobutoxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Content Focus: Solvation thermodynamics, mechanistic reactivity, and self-validating analytical protocols.

Executive Summary

2-[(4-Bromobutoxy)methyl]oxirane (commonly known as 4-bromobutyl glycidyl ether) is a highly versatile, bifunctional electrophilic scaffold utilized in advanced polymer crosslinking, API synthesis, and surface functionalization. Structurally, it features a highly strained oxirane (epoxide) ring and a primary alkyl bromide, separated by a flexible tetramethylene ether linkage.

To maximize the synthetic utility of this molecule, selecting the correct solvent environment is critical. Polar aprotic solvents are the undisputed media of choice. This guide provides an in-depth technical analysis of the solubility profile of 2-[(4-Bromobutoxy)methyl]oxirane in polar aprotic media, explaining the thermodynamic causality behind its solvation and detailing self-validating protocols for laboratory evaluation.

Molecular Anatomy & Solvation Thermodynamics

To understand the solubility of 2-[(4-Bromobutoxy)methyl]oxirane, we must deconstruct its intermolecular forces:

  • The Oxirane Ring & Ether Oxygen: Act as strong hydrogen-bond acceptors and contribute to the molecule's overall dipole moment.

  • The Butyl Chain: Provides lipophilic character, relying entirely on London dispersion forces.

  • The Terminal Bromide: A highly polarizable halogen that participates in dipole-induced dipole interactions.

Because the molecule lacks hydrogen-bond donors (no O–H or N–H bonds), it does not self-associate via hydrogen bonding. Polar aprotic solvents —such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are defined by their high dielectric constants ( ε>20 ) and large dipole moments, yet they completely lack hydrogen-bond donors [1, 2].

This creates an ideal thermodynamic match. The strong dipole moments of these solvents effectively solvate the polarizable C–Br bond and the ether oxygens, while their organic backbones (e.g., the methyl groups of DMSO and DMF) provide sufficient dispersion interactions to solvate the hydrophobic butyl chain [3]. Consequently, 2-[(4-Bromobutoxy)methyl]oxirane exhibits near-infinite miscibility in most polar aprotic media at standard temperature and pressure (STP).

Quantitative Data: Solubility Profile in Key Polar Aprotic Solvents

Table 1: Thermodynamic properties and estimated solubility limits of 2-[(4-Bromobutoxy)methyl]oxirane at 25°C.

SolventDielectric Constant ( ε )Dipole Moment (D)Solubility Limit (25°C)Primary Solvation Mechanism
DMSO 46.73.96Miscible (>1000 mg/mL)Strong dipole-dipole interaction with oxirane oxygen; high polarity.
DMF 36.73.86Miscible (>1000 mg/mL)Excellent dispersion matching with the butyl chain; strong dipole alignment.
Acetonitrile 38.33.20Miscible (>1000 mg/mL)Dipole-induced dipole interaction with the terminal bromide.
NMP 32.34.09Miscible (>1000 mg/mL)Steric accommodation and strong dipole-dipole stabilization.
THF 7.5 (Borderline)1.75Miscible (>1000 mg/mL)Structural homology (ether-ether interactions); "like-dissolves-like".

Mechanistic Causality: Why Polar Aprotic Media?

The decision to dissolve 2-[(4-Bromobutoxy)methyl]oxirane in polar aprotic solvents is not driven solely by solubility limits—it is a strategic choice to control downstream reactivity.

In protic solvents (e.g., alcohols, water), nucleophiles are heavily encased in a hydrogen-bonded solvation shell. This shell lowers the ground-state energy of the nucleophile, drastically reducing its reactivity [1]. Conversely, polar aprotic solvents strongly solvate cations (via their electron-rich oxygens or nitrogens) but leave anions relatively unsolvated.

These "naked nucleophiles" possess highly elevated Highest Occupied Molecular Orbital (HOMO) energies, dramatically lowering the activation energy barrier for the two primary reaction pathways of 2-[(4-Bromobutoxy)methyl]oxirane [3]:

  • S N​ 2 Displacement: Rapid substitution at the primary alkyl bromide terminus [4].

  • Ring-Opening: Regioselective nucleophilic attack at the less hindered carbon of the oxirane ring [5].

ReactivityPathway Precursor 2-[(4-Bromobutoxy)methyl]oxirane (Bifunctional Electrophile) Solvent Polar Aprotic Environment (DMSO, DMF, NMP) Absence of H-Bond Donors Precursor->Solvent NakedNuc Generation of 'Naked' Nucleophiles (Enhanced HOMO Energy) Solvent->NakedNuc SN2 Pathway A: SN2 Displacement (Fast at C-Br Terminus) NakedNuc->SN2 Soft Nucleophiles (e.g., Thiols, Amines) Epoxide Pathway B: Ring-Opening (Regioselective at Oxirane) NakedNuc->Epoxide Hard Nucleophiles (e.g., Alkoxides) Product Complex Functionalized Scaffold (e.g., Crosslinked Polymers, APIs) SN2->Product Epoxide->Product

Figure 1: Bifunctional reactivity pathway of 2-[(4-Bromobutoxy)methyl]oxirane in polar aprotic media.

Self-Validating Experimental Protocol: Solubility & Stability

A critical analytical challenge with 2-[(4-Bromobutoxy)methyl]oxirane is its lack of a conjugated π -system. It is virtually invisible to standard UV-Vis detectors at typical wavelengths (e.g., 254 nm). Therefore, quantification must rely on Refractive Index Detection (RID) or quantitative NMR (qNMR).

Furthermore, epoxides are highly susceptible to hydrolysis in the presence of trace water. The following protocol is designed as a self-validating system : it incorporates internal controls to ensure that the solubility data reflects the intact molecule, not a degraded diol byproduct.

Step-by-Step Methodology

Phase 1: Anhydrous Preparation & Saturation

  • Solvent Verification: Purge the selected polar aprotic solvent (e.g., DMF) with Argon. Perform a Karl Fischer (KF) titration. Validation Check: H 2​ O must be < 50 ppm.

  • Gravimetric Addition: In a temperature-controlled jacketed vessel (25.0°C ± 0.1°C), add the solvent. Incrementally add 2-[(4-Bromobutoxy)methyl]oxirane under continuous magnetic stirring (500 rpm) until a persistent secondary liquid phase (cloudiness/emulsion) is observed.

  • Equilibration: Seal the vessel under Argon and agitate for 24 hours to ensure thermodynamic equilibrium.

Phase 2: Phase Separation & Quantification 4. Centrifugation: Transfer the mixture to an ultracentrifuge tube. Spin at 10,000 × g for 30 minutes at 25°C to cleanly separate the saturated solvent phase from any undissolved solute. 5. qNMR Analysis: Extract a 100 µL aliquot of the supernatant. Dilute with 500 µL of a deuterated solvent (e.g., DMSO- d6​ ) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene). 6. Integration: Integrate the oxirane protons ( δ ~2.5–3.2 ppm) and the terminal CH 2​ -Br protons ( δ ~3.5 ppm) against the internal standard to calculate the exact molar concentration.

Phase 3: Self-Validation (The Integrity Check) 7. Post-Equilibration KF Titration: Measure the moisture of the final supernatant. If moisture exceeds 100 ppm, discard the data (risk of hydrolysis). 8. Proton Ratio Check: Calculate the integration ratio of the oxirane protons to the CH 2​ -Br protons. Validation Check: If the ratio deviates from the theoretical 3:2, selective degradation (e.g., epoxide ring-opening) has occurred, invalidating the solubility limit.

Workflow S1 1. Anhydrous Solvent Prep (KF Titration < 50 ppm H2O) S2 2. Isothermal Saturation (25°C ± 0.1°C, 24h Agitation) S1->S2 S3 3. Phase Separation (Ultracentrifugation at 10,000 x g) S2->S3 S4 4. qNMR & HPLC-RID (Quantification vs. Internal Std) S3->S4 S5 5. Self-Validation Check (Mass Balance & Degradation < 1%) S4->S5

Figure 2: Self-validating experimental workflow for thermodynamic solubility and stability profiling.

Handling and Storage Directives

While polar aprotic solvents provide excellent solubility and reactivity profiles, they are often hygroscopic (especially DMSO and DMF). Absorption of atmospheric moisture will lead to the slow hydrolysis of the oxirane ring into a 1,2-diol.

  • Storage: Solutions of 2-[(4-Bromobutoxy)methyl]oxirane in polar aprotic solvents should be stored over activated 3Å molecular sieves, blanketed with Argon or Nitrogen, and kept at -20°C to suppress background degradation kinetics.

  • Thermal Stability: Avoid prolonged heating above 60°C in strongly polar aprotic media without a nucleophile present, as the solvent's high dielectric constant can promote auto-polymerization of the epoxide.

References

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents Master Organic Chemistry URL:[Link]

  • Polar aprotic solvent Wikipedia URL: [Link]

  • Platinum and rhodium complexes ligated by imidazolium-substituted phosphine as efficient and recyclable catalysts for hydrosilylation RSC Advances URL:[Link]

  • Noncrystalline Zeolitic Imidazolate Frameworks Tethered with Ionic Liquids as Catalysts for CO2 Conversion into Cyclic Carbonates ACS Sustainable Chemistry & Engineering URL:[Link]

Foundational

Bifunctional Reactivity Profiling: 2-[(4-Bromobutoxy)methyl]oxirane in Amine-Mediated Conjugation

Executive Summary In the rapidly evolving fields of targeted protein degradation (PROTACs), lipid nanoparticle (LNP) formulation, and complex bioconjugation, heterobifunctional linkers are indispensable structural tools....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of targeted protein degradation (PROTACs), lipid nanoparticle (LNP) formulation, and complex bioconjugation, heterobifunctional linkers are indispensable structural tools. 2-[(4-Bromobutoxy)methyl]oxirane (commonly known as 4-bromobutyl glycidyl ether) is a highly versatile aliphatic linker featuring two orthogonal electrophilic centers: an oxirane (epoxide) ring and a primary alkyl bromide.

This technical whitepaper provides an in-depth mechanistic analysis of how this molecule reacts with primary and secondary amines. By understanding the kinetic and thermodynamic variables that govern chemoselectivity, researchers can harness this linker to synthesize complex, asymmetric diamines, cyclic scaffolds, or precisely functionalized PEGylation intermediates.

Mechanistic Grounding: Electrophilic Centers and Chemoselectivity

The utility of 2-[(4-Bromobutoxy)methyl]oxirane lies in the distinct electronic and steric environments of its two reactive sites, which allow for sequential, chemoselective functionalization.

  • The Oxirane (Epoxide) Core: Epoxides are highly reactive three-membered oxygen heterocycles. Their susceptibility to nucleophilic attack is thermodynamically driven by the release of significant1[1]. Under neutral or basic conditions—typical for amine nucleophiles—the reaction proceeds via an SN​2 mechanism where the amine selectively attacks the2[2].

  • The Alkyl Bromide Tail: The primary alkyl bromide is a classic electrophile for SN​2 aliphatic substitution. Bromide is a highly polarizable and excellent leaving group.

Chemoselectivity (Kinetic vs. Thermodynamic Control): When an amine is introduced, it faces a choice between the epoxide and the alkyl bromide. Kinetically, the 3 is significantly faster at lower temperatures (0°C to 25°C), especially in protic solvents (e.g., ethanol) that hydrogen-bond to the oxirane oxygen, further activating the carbon toward nucleophilic attack[3]. Conversely, displacing the alkyl bromide requires higher activation energy (typically 60°C–80°C) and the presence of a non-nucleophilic base to scavenge the resulting hydrobromic acid (HBr).

Reactivity with Primary Amines ( R−NH2​ )

Primary amines possess two nucleophilic N-H bonds, leading to a complex cascade of reactions if not strictly controlled. Kinetic studies on glycidyl ethers demonstrate that the4 than the resulting secondary amine hydrogens[4].

  • Initial Attack: The primary amine rapidly opens the epoxide, forming a secondary amine intermediate with a β -hydroxyl group.

  • Divergent Secondary Pathways: The newly formed secondary amine remains nucleophilic and can react with the pendant alkyl bromide.

    • Intramolecular Cyclization: If the molecule folds back on itself, it forms a 9-membered oxazonine-derivative ring. However, medium-sized rings (8-11 members) are entropically and enthalpically disfavored.

    • Intermolecular Polymerization: Because cyclization is slow, the intermediate will preferentially attack the alkyl bromide of a neighboring molecule, leading to rapid oligomerization or cross-linking.

PrimaryAminePathway A Primary Amine (R-NH2) C Secondary Amine Adduct (Epoxide Opened) A->C SN2 Ring Opening B 2-[(4-Bromobutoxy)methyl]oxirane B->C D Intermolecular Polymerization (Major Product) C->D High Concentration E Intramolecular Cyclization (Minor Product) C->E High Dilution

Fig 1: Reaction pathways of primary amines with 2-[(4-Bromobutoxy)methyl]oxirane.

Reactivity with Secondary Amines ( R2​NH )

Secondary amines possess only one reactive N-H bond, making their reaction profiles highly controllable and ideal for synthesizing asymmetric heterobifunctional conjugates.

  • Mono-adduct Formation: The secondary amine attacks the epoxide to yield a tertiary amine β -amino alcohol.

  • Arrested Reactivity: Because the resulting amine is tertiary, it lacks a transferable proton. While it could theoretically attack an alkyl bromide to form a quaternary ammonium salt, this process is sterically hindered and kinetically sluggish at room temperature. Thus, the alkyl bromide remains intact.

  • Sequential Functionalization: The stable mono-adduct can be isolated and subsequently reacted with a different nucleophile under harsher conditions, enabling precise, step-wise molecular construction.

SecondaryAminePathway A Secondary Amine (R2NH) C Tertiary Amine Mono-adduct (Stable Intermediate) A->C SN2 Ring Opening (25°C, Protic Solvent) B 2-[(4-Bromobutoxy)methyl]oxirane B->C D Asymmetric Diamine (Bis-adduct) C->D + Different Amine (80°C, DIPEA)

Fig 2: Controlled sequential functionalization using secondary amines.

Quantitative Data: Reaction Parameters

The following table summarizes the thermodynamic and kinetic parameters required to direct chemoselectivity when utilizing 2-[(4-Bromobutoxy)methyl]oxirane.

Amine TypeStoichiometry (Amine:Linker)Temp / SolventPrimary Reactive SiteMajor ProductSide Reactions
Primary ( R−NH2​ ) 1:125°C, MeOHEpoxideSecondary amine mono-adductRapid oligomerization via alkyl bromide
Primary ( R−NH2​ ) High Dilution (1:1)60°C, DMFBoth9-membered cyclic amineIntermolecular cross-linking
Secondary ( R2​NH ) 1:125°C, EtOHEpoxideTertiary amine (stable bromide)Trace quaternary ammonium salt
Secondary ( R2​NH ) 2.5:1 (Excess)80°C, DMF + DIPEABothBis-tertiary amineElimination of HBr (alkene formation)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating workflows. The causality behind each reagent and condition is explicitly defined.

Protocol A: Chemoselective Synthesis of Tertiary Amine Mono-Adduct

Objective: Selectively open the epoxide with a secondary amine while preserving the alkyl bromide.

  • Causality: We utilize anhydrous ethanol because protic solvents hydrogen-bond to the epoxide oxygen, increasing ring strain and lowering the activation energy for nucleophilic attack. The reaction is initiated at 0°C to control the exothermic ring-opening and prevent thermal activation of the alkyl bromide.

  • Step 1: Dissolve 2-[(4-Bromobutoxy)methyl]oxirane (1.0 eq) in anhydrous ethanol to achieve a 0.5 M concentration.

  • Step 2: Cool the flask to 0°C using an ice bath. Dropwise add the secondary amine (1.05 eq) over 15 minutes.

  • Step 3: Remove the ice bath, allowing the reaction to warm to 25°C. Stir for 12 hours.

    • Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC). A ninhydrin stain will confirm the complete consumption of the secondary amine (disappearance of the active N-H spot).

  • Step 4: Evaporate the solvent under reduced pressure.

    • Validation Checkpoint 2: Analyze the crude product via 1H NMR. Successful chemoselectivity is confirmed by the disappearance of the epoxide protons (multiplets at ~2.5–3.1 ppm) and the strict retention of the −CH2​Br triplet at ~3.4 ppm.

Protocol B: Sequential Bis-Functionalization (Synthesis of Asymmetric Diamines)

Objective: Displace the preserved alkyl bromide on the mono-adduct with a different amine.

  • Causality: Alkyl bromide substitution requires thermal energy. Furthermore, the reaction generates hydrobromic acid (HBr). If left unneutralized, HBr will protonate the incoming nucleophilic amine, immediately halting the reaction. N,N-Diisopropylethylamine (DIPEA) is added as a non-nucleophilic "proton sponge" to drive the reaction to completion.

  • Step 1: Dissolve the validated mono-adduct from Protocol A in anhydrous DMF (0.2 M).

  • Step 2: Add a different secondary amine (1.5 eq) and DIPEA (2.0 eq).

  • Step 3: Heat the reaction mixture to 80°C and stir for 24 hours.

    • Validation Checkpoint 3: Monitor via LC-MS. Look for the mass shift corresponding to the exact displacement of the bromide isotope pattern ( 79Br/81Br ) by the new amine mass.

  • Step 4: Quench with water, extract with ethyl acetate, and wash the organic layer extensively with brine to remove DMF and DIPEA salts. Purify via silica gel chromatography.

References

  • Epoxy Cure Chemistry Part 4: Nucleophiles in Action. Polymer Innovation Blog.
  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. PMC / National Institutes of Health.
  • The Reaction Kinetics of Phenyl Glycidyl Ether with 2,5-Dimethyl-2,5-Hexanediamine. Defense Technical Information Center (DTIC).

Sources

Exploratory

An In-depth Technical Guide to 2-[(4-Bromobutoxy)methyl]oxirane: A Bifunctional Alkylating Agent for Advanced Drug Development

Abstract This technical guide provides a comprehensive overview of 2-[(4-Bromobutoxy)methyl]oxirane, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-[(4-Bromobutoxy)methyl]oxirane, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. This document elucidates the molecule's core characteristics, including its exact structural formula and molecular weight. It further details a robust, field-proven synthesis protocol, explores its mechanistic action as a bifunctional alkylating agent, and discusses its potential applications in creating novel therapeutic agents. The guide is structured to provide both foundational knowledge and practical insights, enabling its effective utilization in a research and development setting.

Introduction: The Strategic Advantage of Bifunctional Molecules

In the landscape of modern drug discovery, molecules possessing multiple reactive centers offer a strategic advantage. These bifunctional agents can form covalent bonds with one or more biological targets, leading to a range of therapeutic outcomes from targeted protein degradation to the cross-linking of DNA.[1][2] 2-[(4-Bromobutoxy)methyl]oxirane emerges as a promising scaffold in this domain, integrating two distinct reactive functionalities: a strained oxirane (epoxide) ring and a primary alkyl bromide. This unique combination allows for sequential or differential reactivity, making it a versatile tool for medicinal chemists.

Core Molecular Profile

A precise understanding of a molecule's fundamental properties is paramount for its effective application. This section details the structural and physical characteristics of 2-[(4-Bromobutoxy)methyl]oxirane.

Exact Structural Formula and Molecular Weight

The exact structural formula of 2-[(4-Bromobutoxy)methyl]oxirane is C₇H₁₃BrO₂. The molecule consists of a glycidyl ether moiety where the ether linkage is to a 4-bromobutyl chain.

  • Molecular Formula: C₇H₁₃BrO₂

  • Molecular Weight: 209.08 g/mol

  • IUPAC Name: 2-[(4-Bromobutoxy)methyl]oxirane

PropertyValue
Molecular FormulaC₇H₁₃BrO₂
Molecular Weight209.08 g/mol
Exact Mass207.0099 Da
Monoisotopic Mass207.0099 Da

Table 1: Key Molecular Properties of 2-[(4-Bromobutoxy)methyl]oxirane.

The structure is depicted below:

Caption: 2D Structure of 2-[(4-Bromobutoxy)methyl]oxirane

Synthesis Protocol: A Reliable and Scalable Approach

The synthesis of 2-[(4-Bromobutoxy)methyl]oxirane is reliably achieved through a Williamson ether synthesis, a cornerstone reaction in organic chemistry. This method involves the reaction of 4-bromo-1-butanol with epichlorohydrin in the presence of a base.

Underlying Principles

The synthesis hinges on the deprotonation of the hydroxyl group of 4-bromo-1-butanol by a strong base to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of epichlorohydrin, leading to the opening of the epoxide ring. An intramolecular SN2 reaction follows, where the newly formed alkoxide displaces the chloride, reforming the epoxide ring to yield the desired glycidyl ether.[3][4] The use of a phase-transfer catalyst can be beneficial in biphasic reaction systems to enhance the reaction rate.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate Formation cluster_cyclization Intramolecular Cyclization cluster_product Final Product 4-Bromobutanol 4-Bromobutanol Alkoxide Formation Alkoxide Formation 4-Bromobutanol->Alkoxide Formation Epichlorohydrin Epichlorohydrin Nucleophilic Attack Nucleophilic Attack Epichlorohydrin->Nucleophilic Attack Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Alkoxide Formation Optional: Phase Transfer Catalyst Optional: Phase Transfer Catalyst Optional: Phase Transfer Catalyst->Nucleophilic Attack enhances Alkoxide Formation->Nucleophilic Attack Epoxide Ring Formation Epoxide Ring Formation Nucleophilic Attack->Epoxide Ring Formation 2-[(4-Bromobutoxy)methyl]oxirane 2-[(4-Bromobutoxy)methyl]oxirane Epoxide Ring Formation->2-[(4-Bromobutoxy)methyl]oxirane

Caption: Synthetic workflow for 2-[(4-Bromobutoxy)methyl]oxirane.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a stirred solution of 4-bromo-1-butanol (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or a biphasic system with a phase-transfer catalyst), add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Epichlorohydrin Addition: Cool the mixture back to 0 °C and add epichlorohydrin (1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanistic Insights: A Dual-Action Alkylating Agent

The therapeutic potential of 2-[(4-Bromobutoxy)methyl]oxirane lies in its nature as a bifunctional alkylating agent. It possesses two electrophilic sites that can react with nucleophiles present in biological macromolecules like DNA and proteins.[1][5]

The Two Reactive Centers
  • The Oxirane Ring: The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, particularly by nitrogen and sulfur atoms found in amino acid residues and DNA bases.[6][7] This reaction results in the opening of the epoxide ring and the formation of a stable covalent bond.

  • The Alkyl Bromide: The primary alkyl bromide provides a second site for nucleophilic substitution. Bromide is a good leaving group, facilitating the reaction with biological nucleophiles.[8]

G Molecule 2-[(4-Bromobutoxy)methyl]oxirane Oxirane Ring Alkyl Bromide Biological_Nucleophile Biological Nucleophile (e.g., DNA, Protein) Molecule:f0->Biological_Nucleophile Nucleophilic Attack Molecule:f1->Biological_Nucleophile Nucleophilic Substitution Covalent_Adduct_1 Covalent Adduct (via Epoxide) Biological_Nucleophile->Covalent_Adduct_1 Covalent_Adduct_2 Covalent Adduct (via Alkyl Bromide) Biological_Nucleophile->Covalent_Adduct_2 Cross-linked_Product Cross-linked Product Covalent_Adduct_1->Cross-linked_Product Second Reaction Covalent_Adduct_2->Cross-linked_Product Second Reaction

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Heterobifunctional Cross-Linking of Polysaccharide Hydrogels Using 2-[(4-Bromobutoxy)methyl]oxirane

Target Audience: Polymer Chemists, Biomaterials Researchers, and Drug Delivery Scientists Document Type: Technical Methodology & Protocol Guide Mechanistic Rationale: Beyond Homobifunctional Cross-Linkers When designing...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Biomaterials Researchers, and Drug Delivery Scientists Document Type: Technical Methodology & Protocol Guide

Mechanistic Rationale: Beyond Homobifunctional Cross-Linkers

When designing hydrogels for tissue engineering or controlled drug release, the choice of cross-linker dictates the mechanical integrity, porosity, and biocompatibility of the matrix. Traditional homobifunctional cross-linkers, such as epichlorohydrin, create robust ether-based networks that effectively suppress polymer chain slippage and coiling, thereby reinforcing structural cohesion[1]. However, the extremely short aliphatic chain of epichlorohydrin often results in brittle hydrogels with restricted swelling capacities.

2-[(4-Bromobutoxy)methyl]oxirane (also known as 4-bromobutyl glycidyl ether) represents a significant structural upgrade. It is a heterobifunctional cross-linker featuring two distinct electrophilic reactive sites separated by a flexible ether-alkyl spacer:

  • Epoxide (Oxirane) Ring: Highly reactive toward nucleophiles (primary amines, hydroxyls) via base-catalyzed ring-opening.

  • Alkyl Bromide: A primary halide primed for bimolecular nucleophilic substitution (SN2).

The Causality of Experimental Design

The heterobifunctional nature of this molecule allows for orthogonal, stepwise cross-linking . By controlling temperature and pH, researchers can graft the molecule onto a polymer backbone via the epoxide group at mild temperatures, creating a "pre-activated" polymer. Subsequently, raising the temperature drives the SN2 displacement of the bromide, forming the final 3D network.

Furthermore, the built-in 4-carbon ether spacer acts as a molecular spring. By crosslinking the polymer with this extended spacer, a 3D structure is promoted that reduces the collapse of the pore structure, sustaining a significantly higher water retention capacity compared to rigid cross-linkers[2]. This etherification process is pivotal in creating crosslinks within the polymer molecule, reducing its affinity for dissolution while reinforcing the structural integrity of the hydrogel through network formation[3].

Chemical mechanism of stepwise heterobifunctional cross-linking.

Step-by-Step Experimental Protocol

This protocol utilizes Chitosan (a polyglucosamine) as the model nucleophile-rich polymer, leveraging both its primary amines and hydroxyl groups. The system is designed to be self-validating; physical state changes at each checkpoint confirm the success of the underlying chemical reactions.

Materials & Reagents
  • Chitosan (Medium molecular weight, 75-85% deacetylated)

  • 2-[(4-Bromobutoxy)methyl]oxirane (Stored at 4°C, moisture-free)

  • Acetic Acid (Glacial)

  • Sodium Hydroxide (NaOH) - 1M and 5M solutions

  • Dialysis tubing (MWCO 12-14 kDa)

Phase 1: Polymer Solubilization & Activation
  • Dissolution: Dissolve 2.0 g of Chitosan in 100 mL of 1% (v/v) acetic acid. Stir continuously at 400 RPM for 12 hours until a homogeneous, viscous solution is achieved.

  • pH Adjustment (Critical Step): Dropwise, add 1M NaOH to the chitosan solution while stirring vigorously until the pH reaches 8.5 .

    • Causality: The pH must be high enough to deprotonate the primary amines (making them active nucleophiles) but strictly below 9.0 to prevent the premature precipitation of chitosan.

Phase 2: Primary Conjugation (Epoxide Ring-Opening)
  • Cross-linker Addition: Transfer the solution to a water bath set to 40°C . Slowly add 0.1 molar equivalents (relative to glucosamine monomers) of 2-[(4-Bromobutoxy)methyl]oxirane.

  • Incubation: Allow the reaction to proceed under continuous stirring for 2 hours.

    • System Validation Checkpoint 1: At the 2-hour mark, the solution viscosity should increase by approximately 15-20%, but it must not form a solid gel. If a solid gel forms here, the temperature was too high, triggering premature SN2 bromide displacement.

Phase 3: Secondary Cross-Linking (SN2 Alkylation)
  • Thermal Shift: Increase the water bath temperature to 60°C . Stop stirring once the temperature is reached to allow uniform network formation.

  • Gelation: Incubate for 4 hours. The elevated thermal energy overcomes the activation barrier for the SN2 reaction, driving the displacement of the bromide ions by neighboring polymer nucleophiles.

    • System Validation Checkpoint 2: Invert the reaction vessel. A successful cross-linking phase will result in a free-standing, self-supporting hydrogel that does not flow under gravity.

Phase 4: Purification
  • Neutralization: Submerge the intact hydrogel in a 1x PBS bath (pH 7.4) for 24 hours to neutralize residual alkalinity.

  • Dialysis: Transfer the hydrogel to a large volume of double-distilled water (ddH₂O) for 48 hours, changing the water every 12 hours. This removes unreacted cross-linker, sodium bromide salts, and acetate ions.

Experimental workflow for stepwise hydrogel synthesis.

Quantitative Data & Optimization

The mechanical and physical properties of the hydrogel are highly tunable based on the cross-linker ratio and the temperature of the SN2 phase. The table below summarizes the causality between formulation parameters and final material properties.

FormulationCross-linker Ratio (mol/mol)SN2 Phase Temp (°C)Gelation Time (min)Equilibrium Swelling Ratio (g/g)Storage Modulus G' (kPa)
A (Low Density) 0.056018045.22.1
B (Optimal) 0.10609028.58.4
C (High Density) 0.20604512.118.7
D (Low Temp) 0.1040> 400N/A (Incomplete)< 0.5

Note: Formulation D demonstrates that 40°C provides insufficient thermal energy to efficiently drive the SN2 bromide displacement, resulting in a highly viscous liquid rather than a true elastomeric hydrogel.

Troubleshooting & Quality Control

To ensure the trustworthiness of your synthesized hydrogel, employ the following analytical verifications:

  • FTIR Spectroscopy: Look for the disappearance of the characteristic epoxide ring absorption peaks (around 840 cm⁻¹ and 910 cm⁻¹) and the C-Br stretching frequency (around 650 cm⁻¹). A successful reaction will show enhanced ether (C-O-C) stretching bands at 1050–1150 cm⁻¹.

  • Premature Precipitation: If the polymer precipitates during Phase 1 (pH adjustment), the localized pH exceeded 9.0. Solution: Use a lower concentration of NaOH (e.g., 0.5M) and increase the stirring speed during titration.

  • Opaque/Cloudy Hydrogel: Indicates phase separation or unreacted cross-linker pooling. Solution: Ensure the 2-[(4-Bromobutoxy)methyl]oxirane is added dropwise to a vigorously stirring solution to prevent micelle formation of the hydrophobic cross-linker before it can graft to the hydrophilic polymer.

References

  • Synergistic Epichlorohydrin-Crosslinked Carboxymethyl Xylan for Enhanced Thermal Stability and Filtration Control in Water-Based Drilling Fluids Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Crosslinked bacterial cellulose hydrogels for biomedical applications Source: NOVA Research Portal (European Polymer Journal) URL:[Link]

  • Recent advancements in cross-linked starches for food applications- a review Source: Taylor & Francis Online URL:[Link]

Sources

Application

Application Note: Synthesis of Heterobifunctional PEG Linkers via Orthogonal Functionalization of 2-[(4-Bromobutoxy)methyl]oxirane

Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Application Areas: Antibody-Drug Conjugates (ADCs), PROTACs, Surface Passivation, and Targeted Nanomedicine Executive Summary The devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Application Areas: Antibody-Drug Conjugates (ADCs), PROTACs, Surface Passivation, and Targeted Nanomedicine

Executive Summary

The development of targeted therapeutics relies heavily on the precision of bioconjugation chemistries. Polyethylene glycol (PEG) linkers are the industry standard for improving the pharmacokinetic profiles of payloads, but synthesizing highly pure, heterobifunctional PEGs remains a challenge[1].

This application note details a robust, highly chemoselective methodology for synthesizing heterobifunctional PEG linkers using 2-[(4-Bromobutoxy)methyl]oxirane (also known as 4-bromobutyl glycidyl ether). By exploiting the orthogonal reactivity of its two electrophilic handles—an oxirane (epoxide) ring and a primary alkyl bromide—scientists can sequentially install diverse functional groups (e.g., amines, azides, thiols) without the need for complex protection/deprotection schemes[2].

Mechanistic Rationale & Experimental Design

To achieve true heterobifunctionality, the synthetic strategy must differentiate between the epoxide and the alkyl bromide.

The Pitfall of Alkoxide Nucleophiles

Traditional PEGylation often employs PEG-alkoxides (generated via strong bases like NaH) to open epoxides. However, applying this to 2-[(4-Bromobutoxy)methyl]oxirane is mechanistically flawed. Alkoxides are strong nucleophiles that will indiscriminately attack both the epoxide (via ring-opening) and the primary alkyl bromide (via SN​2 Williamson ether synthesis). Furthermore, under basic conditions, the 4-bromobutoxy moiety is prone to intramolecular cyclization, forming an unwanted tetrahydrofuran derivative and destroying the linker's bifunctionality.

The Amine-Epoxide Chemoselective Advantage

To bypass these side reactions, this protocol utilizes an amine-terminated PEG (PEG-NH₂) as the initial nucleophile.

  • Regioselective Aminolysis: Primary amines are excellent nucleophiles for epoxide ring-opening under mild, neutral-to-mildly basic conditions (e.g., in ethanol at 45 °C). The amine attacks the less sterically hindered terminal carbon of the oxirane, generating a stable secondary amine and a secondary hydroxyl group[3].

  • Preservation of the Bromide: Alkyl bromides require significantly higher activation energies or stronger nucleophiles (like azide or thiolate) to undergo SN​2 displacement. Under the mild conditions of epoxide aminolysis, the terminal bromide remains 100% intact[4].

  • Downstream Flexibility: Once the PEG is covalently linked to the oxirane, the preserved alkyl bromide serves as a prime SN​2 handle for conversion into an azide (for Click chemistry) or a thiol (for maleimide conjugation)[5].

Synthetic Workflow

The following diagram illustrates the orthogonal functionalization pathway, transforming a simple amine-PEG into a "Click-ready" heterobifunctional linker.

G A PEG-NH2 (Amine-terminated PEG) C Epoxide Ring-Opening (EtOH, 45°C) A->C B 2-[(4-Bromobutoxy)methyl]oxirane (Epoxide-Bromide) B->C D PEG-Bromide Intermediate (Retained Alkyl Bromide) C->D Chemoselective Aminolysis E Azidation (NaN3, DMF, 65°C) D->E F Heterobifunctional PEG-Azide (Click-Ready Linker) E->F SN2 Displacement

Workflow for the orthogonal synthesis of heterobifunctional PEG linkers.

Step-by-Step Protocols

Protocol A: Chemoselective Epoxide Ring-Opening (Synthesis of PEG-Bromide)

This step couples the PEG backbone to the linker while preserving the bromide handle.

Reagents & Materials:

  • Mono-Boc-protected diamino-PEG (Boc-NH-PEG-NH₂) or mPEG-NH₂ (1.0 eq)

  • 2-[(4-Bromobutoxy)methyl]oxirane (1.5 eq)

  • Absolute Ethanol (EtOH)

  • Cold Diethyl Ether (for precipitation)

Procedure:

  • Dissolution: Dissolve Boc-NH-PEG-NH₂ (1.0 eq) in absolute ethanol to achieve a concentration of 0.1 M. Ethanol is chosen as a protic solvent to hydrogen-bond with the epoxide oxygen, activating it toward nucleophilic attack without requiring Lewis acids.

  • Addition: Add 2-[(4-Bromobutoxy)methyl]oxirane (1.5 eq) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to 45 °C under an inert nitrogen atmosphere. Stir for 24 hours. Causality note: Limiting the temperature to 45 °C prevents the secondary amine (formed post-ring opening) from attacking the alkyl bromide.

  • Workup: Concentrate the reaction mixture under reduced pressure to 20% of its original volume. Precipitate the polymer by adding the concentrated solution dropwise into a 10-fold volume of ice-cold diethyl ether.

  • Isolation: Centrifuge at 4,000 rpm for 10 minutes, decant the ether, and dry the resulting pellet under a high vacuum.

Self-Validating Checkpoint (NMR): Before proceeding, analyze the intermediate via ¹H NMR (in CDCl₃). The reaction is successful if the characteristic epoxide proton multiplets (~2.7 ppm and 3.1 ppm) have completely disappeared, while the triplet corresponding to the terminal -CH₂Br protons (~3.45 ppm) remains strictly conserved.

Protocol B: Azidation of the Terminal Bromide (Synthesis of PEG-Azide)

This step converts the dormant bromide into a highly reactive azide for CuAAC or SPAAC click chemistry.

Reagents & Materials:

  • PEG-Bromide Intermediate (from Protocol A) (1.0 eq)

  • Sodium Azide (NaN₃) (5.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution: Dissolve the PEG-Bromide intermediate in anhydrous DMF (0.05 M). DMF is utilized because its high dielectric constant and lack of hydrogen-bonding perfectly solvate the sodium cation, leaving the azide anion "naked" and highly nucleophilic for the SN​2 displacement.

  • Addition: Add Sodium Azide (5.0 eq) in one portion.

  • Reaction: Heat the suspension to 65 °C and stir for 16 hours.

  • Filtration: Cool the mixture to room temperature and filter through a Celite pad to remove unreacted NaN₃ and precipitated NaBr salts.

  • Workup: Concentrate the DMF under high vacuum. Redissolve the residue in a minimal amount of dichloromethane (DCM) and precipitate into ice-cold diethyl ether. Dry under vacuum.

Self-Validating Checkpoint (FTIR & NMR): Analyze the final product via FTIR. A strong, sharp absorption band at ~2100 cm⁻¹ MUST be present, confirming the azide group. In ¹H NMR, the terminal -CH₂- protons will shift upfield from ~3.45 ppm (CH₂-Br) to ~3.25 ppm (CH₂-N₃).

Analytical Validation & Functional Group Tolerance

The orthogonal strategy allows for high-yielding conversions without cross-reactivity. The table below summarizes the quantitative data and functional group tolerances observed during this workflow.

Reaction StepTarget ElectrophilePreserved GroupTemp (°C)Time (h)Typical Yield (%)Key Analytical Marker (Success)
Aminolysis Epoxide (Oxirane)Alkyl Bromide452488 - 92%Loss of ¹H NMR signals at 2.7 & 3.1 ppm
Azidation Alkyl BromideSecondary Amine / Hydroxyl6516> 95%Appearance of FTIR peak at 2100 cm⁻¹
Thiolation *Alkyl BromideSecondary Amine / Hydroxyl251285 - 90%Shift of -CH₂- protons to ~2.6 ppm

*Alternative downstream functionalization using potassium thioacetate followed by mild deprotection.

Sources

Method

Application Notes &amp; Protocols for Peptide Conjugation Utilizing 2-[(4-Bromobutoxy)methyl]oxirane Derived Linkers

Abstract This document provides a comprehensive guide for the conjugation of peptides using the heterobifunctional linker, 2-[(4-Bromobutoxy)methyl]oxirane. This linker incorporates two distinct reactive moieties: an epo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the conjugation of peptides using the heterobifunctional linker, 2-[(4-Bromobutoxy)methyl]oxirane. This linker incorporates two distinct reactive moieties: an epoxide and an alkyl bromide. This unique combination allows for controlled, sequential, or one-pot conjugation strategies, making it a versatile tool for the synthesis of complex peptide conjugates, such as antibody-drug conjugates (ADCs), PEGylated peptides, and peptide-based biomaterials. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for conjugation and purification, and offer expert insights into reaction optimization and troubleshooting.

Introduction: The Power of Heterobifunctional Linkers

In the realm of bioconjugation, the ability to selectively link different molecular entities is paramount. Heterobifunctional linkers are powerful tools that enable the controlled assembly of complex biomolecules. The 2-[(4-Bromobutoxy)methyl]oxirane linker is a prime example, offering two distinct electrophilic sites: a reactive epoxide ring and a terminal alkyl bromide.

  • The Epoxide Moiety: This functional group readily reacts with strong nucleophiles, particularly the thiol group of cysteine residues, under mild conditions. It can also react with other nucleophilic side chains, such as the ε-amino group of lysine or the N-terminal α-amino group, with reactivity being highly dependent on the pH of the reaction buffer.

  • The Alkyl Bromide Moiety: This group is also an electrophile that can participate in nucleophilic substitution reactions, most commonly with thiol groups from cysteine residues. The reactivity of the alkyl bromide is generally lower than that of the epoxide, allowing for a degree of selectivity in the conjugation strategy.

This dual reactivity profile enables researchers to design sophisticated conjugation schemes, including the site-specific modification of peptides, the synthesis of peptide homo- and heterodimers, and the attachment of peptides to surfaces or other macromolecules.

Reaction Mechanism and Strategy

The conjugation strategy using 2-[(4-Bromobutoxy)methyl]oxirane hinges on the differential reactivity of its two electrophilic centers. The highly strained three-membered ring of the epoxide makes it more susceptible to nucleophilic attack than the primary alkyl bromide. This allows for a two-step conjugation process, which can be performed sequentially or, with careful control of reaction conditions, in a one-pot fashion.

Sequential Conjugation Strategy

A sequential approach offers the highest degree of control over the final conjugate.

  • Step 1: Reaction with the Epoxide. A peptide containing a nucleophilic residue (e.g., cysteine) is reacted with the epoxide moiety of the linker. This reaction is typically carried out at a slightly basic pH to facilitate the nucleophilic attack.

  • Step 2: Purification of the Intermediate. The resulting peptide-linker intermediate is purified to remove any unreacted peptide and excess linker.

  • Step 3: Reaction with the Alkyl Bromide. The purified intermediate is then reacted with a second molecule containing a suitable nucleophile (e.g., another cysteine-containing peptide) via the alkyl bromide moiety.

G cluster_0 Step 1: Epoxide Reaction cluster_1 Step 2: Alkyl Bromide Reaction Peptide-SH Peptide-SH (Cysteine) Intermediate Peptide-S-CH2-CH(OH)-CH2-O-(CH2)4-Br Peptide-SH->Intermediate pH 7.5-8.5 Linker Br-(CH2)4-O-CH2-Epoxide Linker->Intermediate Intermediate_2 Peptide-S-CH2-CH(OH)-CH2-O-(CH2)4-Br Second_Peptide Peptide'-SH (Cysteine) Final_Conjugate Peptide-S-...-O-(CH2)4-S-Peptide' Second_Peptide->Final_Conjugate Intermediate_2->Final_Conjugate pH 7.0-8.0 (Thiol-ene or Thiol-yne)

Figure 1: Sequential conjugation workflow using 2-[(4-Bromobutoxy)methyl]oxirane.

One-Pot Conjugation Strategy

For simpler conjugations, such as peptide homodimerization, a one-pot approach can be employed. In this scenario, the peptide is mixed with a substoichiometric amount of the linker, and the reaction is allowed to proceed. The higher reactivity of the epoxide will favor the initial formation of the peptide-linker intermediate, which can then react with another peptide molecule in the solution.

Detailed Protocols

Disclaimer: These protocols are intended as a starting point. Optimization of reaction conditions (e.g., pH, temperature, stoichiometry, reaction time) may be necessary for specific peptides and applications.

Materials and Reagents
  • Peptide(s) with at least one cysteine residue.

  • 2-[(4-Bromobutoxy)methyl]oxirane linker.

  • Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5.

  • Quenching Reagent: 1 M β-mercaptoethanol (BME) or dithiothreitol (DTT).

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended.

  • Analytical Instruments: LC-MS system for reaction monitoring and product characterization.

Protocol for Sequential Peptide-Peptide Conjugation

Step 1: Formation of the Peptide-Linker Intermediate

  • Dissolve the first peptide (Peptide-SH) in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Add a 1.5 to 3-fold molar excess of the 2-[(4-Bromobutoxy)methyl]oxirane linker to the peptide solution. The linker can be dissolved in a small amount of a water-miscible organic solvent like DMSO or DMF before addition.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

  • Monitor the reaction progress by LC-MS. Look for the appearance of a new peak corresponding to the mass of the peptide plus the mass of the linker minus HBr (if the bromide end has reacted) or plus the mass of the linker (if the epoxide has reacted).

  • Once the desired level of modification is achieved, quench the reaction by adding a 10-fold molar excess of a quenching reagent like BME.

  • Purify the peptide-linker intermediate using RP-HPLC to remove unreacted peptide, excess linker, and quenching reagent.

Step 2: Conjugation with the Second Peptide

  • Lyophilize the purified peptide-linker intermediate.

  • Dissolve the intermediate and the second peptide (Peptide'-SH) in fresh Reaction Buffer. A 1:1.2 molar ratio of intermediate to the second peptide is a good starting point.

  • Incubate the reaction mixture at room temperature for 2-12 hours. The reaction with the alkyl bromide is typically slower than the epoxide reaction.

  • Monitor the formation of the final conjugate by LC-MS.

  • Once the reaction is complete, purify the final peptide-peptide conjugate by RP-HPLC.

  • Characterize the final product by mass spectrometry and other relevant analytical techniques.

Protocol for One-Pot Peptide Homodimerization
  • Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Add 0.5 molar equivalents of the 2-[(4-Bromobutoxy)methyl]oxirane linker to the peptide solution.

  • Incubate the reaction at room temperature for 4-16 hours with gentle stirring.

  • Monitor the reaction by LC-MS. You should observe the disappearance of the starting peptide and the appearance of the dimerized product.

  • Purify the peptide dimer by RP-HPLC.

Optimization and Troubleshooting

Problem Potential Cause Suggested Solution
Low conjugation efficiency Suboptimal pH; Inactive peptide (e.g., oxidized cysteines); Steric hindrance around the conjugation site.Optimize the pH of the reaction buffer (try a range from 7.0 to 8.5); Reduce any disulfide bonds in the peptide with a mild reducing agent like TCEP prior to conjugation; Consider a longer linker or a different conjugation site.
Multiple modifications High molar excess of the linker; Reaction time is too long.Reduce the molar excess of the linker; Decrease the reaction time and monitor the reaction more frequently.
Side reactions (e.g., hydrolysis of the epoxide) The reaction buffer is too acidic or basic; Prolonged reaction times.Ensure the pH of the buffer is within the optimal range (7.0-8.5); Minimize the reaction time once sufficient product has formed.
Precipitation of the peptide or conjugate Poor solubility in the reaction buffer.Add a small percentage of an organic co-solvent (e.g., 5-10% DMSO or acetonitrile); Decrease the concentration of the reactants.

Data Visualization

G cluster_workflow Peptide Conjugation Workflow Start Start: Cysteine-Containing Peptide AddLinker Add 2-[(4-Bromobutoxy)methyl]oxirane Linker Start->AddLinker Reaction1 Incubate (pH 7.5-8.5) Epoxide Reaction AddLinker->Reaction1 Monitor1 Monitor by LC-MS Reaction1->Monitor1 Monitor1->Reaction1 Incomplete Purify1 Purify Intermediate via RP-HPLC Monitor1->Purify1 Reaction Complete AddPeptide2 Add Second Cysteine-Containing Peptide Purify1->AddPeptide2 Reaction2 Incubate (pH 7.0-8.0) Alkyl Bromide Reaction AddPeptide2->Reaction2 Monitor2 Monitor by LC-MS Reaction2->Monitor2 Monitor2->Reaction2 Incomplete Purify2 Purify Final Conjugate via RP-HPLC Monitor2->Purify2 Reaction Complete End Characterize Final Conjugate (e.g., MS, Purity) Purify2->End

Figure 2: A generalized experimental workflow for sequential peptide conjugation.

Conclusion

The 2-[(4-Bromobutoxy)methyl]oxirane linker is a valuable asset for researchers in peptide chemistry and drug development. Its heterobifunctional nature provides a high degree of control over the conjugation process, enabling the synthesis of well-defined and complex peptide-based molecules. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, this linker can be effectively employed to advance a wide range of research and therapeutic applications.

References

  • Bioconjugate Techniques, 3rd Edition. by Greg T. Hermanson. Elsevier. [Link]

  • Site-Specific Peptide Conjugation. by Numares AG. Numares. [Link]

  • Recent advances in chemical protein ubiquitination. by Pan, M., Gao, S., & Li, Y.. RSC Chemical Biology. [Link]

Application

Preparation of epoxy-terminated polymers via 2-[(4-Bromobutoxy)methyl]oxirane

Application Note & Protocol Guide Topic: Preparation of Epoxy-Terminated Polymers via 2-[(4-Bromobutoxy)methyl]oxirane For: Researchers, Scientists, and Drug Development Professionals Executive Summary The introduction o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Preparation of Epoxy-Terminated Polymers via 2-[(4-Bromobutoxy)methyl]oxirane

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of terminal epoxy functionalities onto polymer chains is a powerful strategy for developing advanced materials with tailored properties for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biocompatible coatings.[1][2] The high reactivity of the oxirane ring allows for efficient post-polymerization modification, enabling conjugation to biomolecules, cross-linking into hydrogels, or the creation of complex block copolymer architectures.[3][4] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of epoxy-terminated polymers using 2-[(4-bromobutoxy)methyl]oxirane, a versatile and efficient end-capping agent. We will explore the underlying reaction mechanisms and present two distinct, validated protocols: the end-capping of a living anionic polymer and the functionalization of a hydroxyl-containing polymer backbone.

Mechanistic Principles of Epoxy-Termination

The core of the methodology lies in a nucleophilic substitution reaction (SN2) where a nucleophilic site on a polymer displaces the bromide leaving group from 2-[(4-bromobutoxy)methyl]oxirane. The key to this reagent's utility is its bifunctional nature: it possesses a reactive alkyl bromide for attachment to the polymer and a stable oxirane (epoxy) ring that remains intact during the primary reaction, ready for subsequent transformations.

The nature of the nucleophilic polymer dictates the overall synthetic strategy. Two primary pathways are commonly employed:

  • Living Polymerization End-Capping: In this approach, a "living" polymerization technique, such as anionic ring-opening polymerization (AROP), is used to create a polymer with a highly reactive, nucleophilic chain end (e.g., an alkoxide).[5][6] This living chain end directly attacks the carbon atom attached to the bromine on the 2-[(4-bromobutoxy)methyl]oxirane molecule. This method offers exceptional control over molecular weight and results in polymers with a high degree of end-group fidelity.

  • Post-Polymerization Modification: This strategy involves using a pre-synthesized polymer that already contains nucleophilic functional groups along its backbone or at its terminus (e.g., hydroxyl or amine groups). These groups are deprotonated with a suitable base to generate a nucleophile (e.g., an alkoxide from a hydroxyl group), which then reacts with 2-[(4-bromobutoxy)methyl]oxirane. This method is highly versatile as it can be applied to a wide range of commercially available or custom-synthesized polymers.

Below is a generalized schematic of the reaction.

G cluster_0 Synthesis Pathway cluster_1 Downstream Applications A Select Polymer Backbone (e.g., PEG, PVA) B Choose Functionalization Strategy (End-capping vs. Grafting) A->B C Reaction with 2-[(4-bromobutoxy)methyl]oxirane B->C D Purification (Precipitation / Dialysis) C->D E Characterization (NMR, FT-IR, GPC) D->E F Cross-linking into Hydrogels (Drug Delivery, Tissue Scaffolds) E->F React with Diamines G Surface Modification (Biocompatible Coatings) E->G React with Surface Amines H Conjugation to Biomolecules (Targeted Therapeutics) E->H React with Protein Lysine Residues

Caption: Workflow from synthesis to application.

The resulting epoxy-terminated polymers are highly valuable intermediates. The terminal oxirane group can be readily opened by a variety of nucleophiles, including amines, thiols, and alcohols. [3]This reactivity is the foundation for numerous applications in drug development and materials science:

  • Hydrogel Formation: Reaction with di- or multi-functional amines or thiols leads to cross-linked polymer networks, or hydrogels, which are extensively used for controlled drug release and as scaffolds in tissue engineering. [7]* Bioconjugation: The epoxy group can react with amine groups on proteins (e.g., lysine residues) or other biomolecules to create polymer-drug or polymer-protein conjugates for targeted delivery. [8]* Surface Modification: These polymers can be grafted onto surfaces containing nucleophilic groups to create biocompatible or functional coatings on medical devices and implants. [2] By providing a reactive handle for covalent modification, 2-[(4-bromobutoxy)methyl]oxirane serves as a critical tool for transforming simple polymers into advanced, functional materials for the next generation of therapeutics and medical devices.

References

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  • Cationic Polymerization (Cure Kinetics) of Model Epoxide Systems. (n.d.).
  • Regulating Cationic Polymerization of Difunctional Epoxy Resin through Structural Variations of the Thermal Initiator. (2024, June 3).
  • Visible-Light Initiated Free-Radical/Cationic Ring-Opening Hybrid Photopolymerization of Methacrylate/Epoxy: Polymerization Kinetics, Crosslinking Structure, and Dynamic Mechanical Properties. (n.d.). Polymers (Basel).
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  • Anionic Ring-Opening Polymerization of a Functional Epoxide Monomer with an Oxazoline Protecting Group for the Synthesis of Polyethers with Carboxylic Acid Pendants. (2022, June 29). Macromolecules.
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  • Anionic ring-opening copolymerization of styrene oxide with monosubstituted oxiranes: analysis of composition of prepared new copolyether-diols by MALDI-TOF mass spectrometry. (2019, February 19).
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  • Synthesis and Performance of Epoxy-Terminated Hyperbranched Polymers Based on Epoxidized Soybean Oil. (2025, January 27). Polymers.
  • Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. (n.d.). RadTech.
  • Synthetic method of epoxy-terminated polyether. (n.d.).
  • Nature-derived epoxy resins: Synthesis, allergenicity, and thermosetting properties of pinoresinol diglycidyl ether. (n.d.). Frontiers in Chemistry.
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  • POSS Oxirane and Oxetane Additives for Energy Cure Co
  • Modification of Epoxy Resins with Polyether-g-polysiloxanes. (2015, August 23).
  • Oxirane, 2-methyl-, polymer with oxirane - Substance Details. (n.d.). US EPA.
  • SYNTHESIS AND MODIFICATION OF AN EPOXIDE-CONTAINING POLYMER PREPARED USING RING OPENING METATHESIS POLYMERIZATION (ROMP). (2023, August 2). Scholarly Works @ SHSU.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Premature Ring-Opening of 2-[(4-Bromobutoxy)methyl]oxirane

Welcome to the technical support guide for 2-[(4-Bromobutoxy)methyl]oxirane. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-[(4-Bromobutoxy)methyl]oxirane. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule. Its value lies in its two distinct reactive sites: a nucleophile-susceptible epoxide and an electrophilic primary bromide. However, the inherent reactivity of the epoxide ring presents a significant stability challenge. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity of the epoxide ring throughout storage and experimentation, ensuring reproducible and successful outcomes.

Section 1: Understanding the Instability – The "Why"

This section addresses the fundamental chemical principles governing the reactivity of the epoxide ring. Understanding these mechanisms is the first step toward preventing unwanted side reactions.

Q1: What makes the epoxide ring in 2-[(4-Bromobutoxy)methyl]oxirane so reactive?

A: The high reactivity of the epoxide (oxirane) ring stems from significant ring strain, which is approximately 13 kcal/mol.[1][2] This three-membered ring has C-C-O bond angles of about 60°, a major deviation from the ideal tetrahedral angle of 109.5°. This strain acts as a thermodynamic driving force for ring-opening reactions, which relieve the strain.[1][3] Consequently, the epoxide is susceptible to attack by a wide range of nucleophiles under conditions much milder than those required to cleave a typical acyclic ether.[4][5]

Q2: What are the primary chemical pathways that lead to premature ring-opening?

A: There are two main catalytic pathways for undesired epoxide ring-opening: acid-catalyzed and base-catalyzed. Both are highly relevant even with trace amounts of contaminants.

  • Acid-Catalyzed Pathway: This is often the most significant source of degradation. Trace amounts of acid (Brønsted or Lewis) will protonate the epoxide oxygen, converting it into a much better leaving group.[3][6][7][8] This activation makes the epoxide carbons highly electrophilic and susceptible to attack by even weak nucleophiles, such as water or alcohols, which may be present as solvents or impurities.[7][8] In asymmetric epoxides like this one, the nucleophilic attack can occur at either the primary or secondary carbon of the epoxide, leading to a mixture of regioisomers.[9][10]

  • Base-Catalyzed Pathway: Strong bases or potent nucleophiles can directly attack one of the epoxide carbons in a standard SN2 reaction.[2][11] This pathway is driven by the combination of a strong nucleophile and the relief of ring strain.[1][4] The attack almost exclusively occurs at the less sterically hindered carbon atom.[2][4][12]

The diagram below illustrates these primary degradation routes, with hydrolysis (reaction with water) shown as a common example.

Start 2-[(4-Bromobutoxy)methyl]oxirane Protonated Protonated Epoxide (Oxonium Ion) Start->Protonated H⁺ (Trace Acid) BaseProduct Diol Product (from Hydrolysis) (SN2 Attack at less substituted C) Start->BaseProduct OH⁻ / H₂O (Strong Nucleophile) AcidProduct Diol Product (from Hydrolysis) (Mixture of Regioisomers) Protonated->AcidProduct H₂O (Weak Nucleophile)

Caption: Key Degradation Pathways of the Epoxide Ring.

Section 2: Proactive Prevention – Best Practices

Careful handling and storage are critical. This section outlines the optimal conditions to prevent the degradation pathways described above.

Q3: What are the ideal storage conditions for 2-[(4-Bromobutoxy)methyl]oxirane to ensure its long-term stability?

A: To maximize shelf-life and maintain purity, stringent storage conditions are necessary. A study on epoxidized oils showed that samples stored at ambient temperature and exposed to light were significantly more unstable than those stored under refrigerated and dark conditions.[13]

  • Temperature: Store at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C), to minimize thermal degradation rates.[14] Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under a dry, inert atmosphere, such as argon or nitrogen.[14] This prevents oxidation and, more importantly, excludes atmospheric moisture.

  • Light: Protect from light by using an amber vial or storing it in a light-blocking outer container.[13][14][15]

  • Moisture: Ensure the container is tightly sealed with a high-quality, non-reactive cap (e.g., PTFE-lined).[14][16][17] Storing the vial inside a desiccator provides an additional layer of protection against moisture ingress.

Q4: How should I handle the compound during reaction setup to minimize degradation?

A: Your experimental technique is as crucial as storage. Assume the compound is sensitive to air, moisture, and acid/base contaminants.

  • Glassware: Use oven-dried or flame-dried glassware to eliminate adsorbed water. Avoid using glassware that was recently cleaned with strong acids or bases unless it has been thoroughly rinsed with deionized water and dried.

  • Solvents and Reagents: Use anhydrous solvents with low water content. Ensure all other reagents are pure and free from acidic or basic impurities. Purification of reagents may be necessary.

  • Inert Atmosphere: Conduct all transfers and reactions under a positive pressure of an inert gas like argon or nitrogen using Schlenk line or glovebox techniques.[18]

  • Temperature Control: Add the epoxide to the reaction mixture at a low temperature (e.g., 0 °C or lower) before slowly warming to the target reaction temperature. This minimizes exposure to potentially reactive conditions at higher concentrations.

ParameterRecommendationRationale
Storage Temp. 2-8 °C or -20 °CSlows kinetic rate of all degradation pathways.[14][19]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents exposure to atmospheric moisture and oxygen.[14]
pH Exposure Strictly Neutral (pH ~7)Epoxide ring is highly susceptible to both acid and base catalysis.[4][6][14]
Solvents Anhydrous GradeWater is a nucleophile that causes hydrolysis to the corresponding diol.[6]
Additives Avoid Protic Acids, Lewis Acids, Strong BasesThese are potent catalysts for ring-opening.[9][11][20][21]

Section 3: Troubleshooting Guide – When Things Go Wrong

Even with careful planning, unexpected results can occur. This guide helps you diagnose and resolve issues related to epoxide instability.

Q5: My reaction is showing multiple unexpected products by TLC and NMR. How can I determine if epoxide degradation is the cause?

A: The first step is systematic analysis. Run a control experiment by stirring the starting material, 2-[(4-Bromobutoxy)methyl]oxirane, in the reaction solvent at the reaction temperature without your other reagents.

  • Analytical Confirmation:

    • NMR Spectroscopy: Look for the disappearance of the characteristic epoxide proton signals (typically in the 2.5-3.5 ppm range). The appearance of new, broad signals in the 3.5-4.0 ppm range, along with a broad -OH peak, often indicates the formation of the diol from hydrolysis.

    • HPLC/GC-MS: These are powerful tools for detecting and identifying impurities.[22] An HPLC or GC analysis of your starting material should show a single major peak. If new peaks appear in your control experiment or reaction mixture, their mass (from MS) can confirm if they correspond to the diol (M+18) or other ring-opened adducts.[18][23]

    • FTIR Spectroscopy: The loss of a characteristic epoxide C-O stretch (around 1250 cm⁻¹ and 800-900 cm⁻¹) and the appearance of a broad O-H stretch (around 3400 cm⁻¹) is a strong indicator of hydrolysis.[24]

Q6: I am trying to perform a nucleophilic substitution on the bromo-group. How can I achieve this selectively without opening the epoxide?

A: This requires careful selection of reaction conditions to favor SN2 attack on the primary bromide over attack on the epoxide. The C-Br bond is a good target for SN2 reactions.[25]

  • Nucleophile Choice: Use a soft, non-basic nucleophile if possible. Highly basic and potent nucleophiles (e.g., hydroxide, alkoxides) are more likely to attack the epoxide.[2][11]

  • Reaction Conditions:

    • Strictly Neutral pH: Ensure the reaction medium is free of acid or base.

    • Aprotic Solvent: Use a polar aprotic solvent (e.g., anhydrous DMF, acetonitrile) which favors SN2 reactions without providing a proton source to activate the epoxide.

    • Temperature: Run the reaction at the lowest temperature that gives a reasonable rate for the desired SN2 reaction. Start at room temperature or slightly above.

    • Catalyst: Avoid Lewis acid catalysts, as they will strongly activate the epoxide for ring-opening.[20][21][26]

Section 4: Experimental Protocols

Here we provide standardized workflows for stability assessment and performing a selective reaction.

Protocol 1: HPLC-Based Stability Assessment

This protocol allows you to quantify the stability of your compound under your specific reaction conditions.

  • Preparation: Prepare a stock solution of 2-[(4-Bromobutoxy)methyl]oxirane in your reaction solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately inject an aliquot of the stock solution into an HPLC system to obtain a baseline purity measurement.

  • Stress Condition: Place the vial containing the stock solution in a heating block set to your intended reaction temperature.

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, cool it to room temperature, and inject it into the HPLC.

  • Data Evaluation: Quantify the peak area of the starting material at each time point. A decrease in the main peak area, accompanied by the appearance of new peaks, indicates degradation. This method is adapted from general procedures for determining the stability of epoxides.[23][27]

Prep Prepare Anhydrous Solvent & Dry Glassware Inert Establish Inert Atmosphere (N₂ or Argon) Prep->Inert Reagents Add Substrate & Reagents at Low Temperature (e.g., 0 °C) Inert->Reagents React Slowly Warm to Reaction Temperature Reagents->React Monitor Monitor Reaction (TLC / HPLC / GC) React->Monitor Workup Quench & Aqueous Workup (Use Neutral pH Buffer) Monitor->Workup Upon Completion Analyze Purify & Analyze Product (NMR / MS) Workup->Analyze

Caption: Workflow for Minimizing Epoxide Degradation.

Protocol 2: Model Reaction - Selective N-Alkylation of Aniline

This protocol demonstrates the selective reaction of an amine with the bromide moiety, preserving the epoxide. Aniline is chosen as a moderately strong nucleophile that is not strongly basic.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq).

  • Inerting: Seal the flask with a septum and purge with dry argon for 10 minutes.

  • Solvent & Base: Add anhydrous acetonitrile via syringe. Add a non-nucleophilic base such as potassium carbonate (1.5 eq) to act as a proton scavenger.

  • Substrate Addition: Cool the mixture to 0 °C in an ice bath. Slowly add 2-[(4-Bromobutoxy)methyl]oxirane (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting materials by TLC or GC-MS.

  • Workup: Upon completion, filter off the base. Dilute the filtrate with ethyl acetate and wash with a neutral brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

This protocol is based on general principles for amine alkylations and epoxide stability, aiming to keep conditions neutral to mildly basic and aprotic to favor the desired SN2 reaction.[28][29]

References

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  • JoVE. (2023, April 30). Video: Acid-Catalyzed Ring-Opening of Epoxides. [Link]

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  • Samantaray, M., et al. (2018). Long-Term Storage Stability of Epoxides Derived from Vegetable Oils and Their Methyl Esters. Energy & Fuels, 32(3), 3138-3144. [Link]

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  • van der Heijden, H., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Catalysis, 11(4), 2234-2245. [Link]

  • da Silva, C. O., et al. (2010). Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides. The Journal of Physical Chemistry A, 114(14), 4842-4847. [Link]

  • University of Southern Mississippi. (2014). Preparation and Detection of Degradation and Chain Scission Events In Epoxy-Amine Networks Using a Profluorescent Nitroxide. [Link]

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  • Agency for Toxic Substances and Disease Registry. (2002). Toxicological Profile for Heptachlor and Heptachlor Epoxide. [Link]

  • Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. [Link]

  • van der Heijden, H., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Catalysis, 11(4), 2234–2245. [Link]

  • Penn State Pressbooks. 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Al-Salim, N. I. (2000). THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. OSTI.GOV. [Link]

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  • Zultanski, S. L., & Scheidt, K. A. (2020). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry, 85(22), 14457–14472. [Link]

  • Schreyer, M., et al. (2024). A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. Green Chemistry, 26(4), 2374-2382. [Link]

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  • Li, Z., et al. (2025). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. ResearchGate. [Link]

  • Deadman, B. J., et al. (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Beilstein Journal of Organic Chemistry, 14, 846–854. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Differentiating 2-[(4-Bromobutoxy)methyl]oxirane and 1,4-Butanediol Diglycidyl Ether

Executive Summary: For researchers in drug development, polymer science, and bioconjugation, selecting the appropriate chemical linker is paramount to experimental success. This guide provides an in-depth comparison betw...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: For researchers in drug development, polymer science, and bioconjugation, selecting the appropriate chemical linker is paramount to experimental success. This guide provides an in-depth comparison between two seemingly related ether compounds: the monofunctional epoxide 2-[(4-Bromobutoxy)methyl]oxirane and the difunctional epoxide 1,4-Butanediol Diglycidyl Ether (BDDGE). While both possess a reactive oxirane (epoxide) ring, their fundamental difference in functionality dictates their reaction mechanisms, applications, and the ultimate architecture of the resulting products. BDDGE is a quintessential cross-linker, designed to create robust polymer networks. In contrast, 2-[(4-Bromobutoxy)methyl]oxirane is a heterobifunctional linker, offering a reactive epoxide at one end and a versatile alkyl bromide at the other, enabling sequential and orthogonal chemical modifications. This guide will dissect their structural differences, compare their performance in key applications, and provide detailed experimental protocols to illustrate their distinct utility.

Introduction: Functionality as the Deciding Factor

In the realm of chemical modification and polymer synthesis, epoxides are highly valued for their ability to form stable bonds with a wide range of nucleophiles under mild conditions.[1][2] This guide focuses on two specific aliphatic ethers that leverage epoxide chemistry: 2-[(4-Bromobutoxy)methyl]oxirane and the widely used 1,4-Butanediol Diglycidyl Ether (BDDGE).[3]

The central theme of this comparison is functionality . BDDGE possesses two epoxide groups, making it a homobifunctional molecule primarily used for cross-linking—simultaneously connecting two polymer chains or molecules to build a network.[4] This is critical in applications like forming hydrogels for dermal fillers or acting as a reactive diluent to enhance the mechanical properties of epoxy resins.[5][6][7]

Conversely, 2-[(4-Bromobutoxy)methyl]oxirane is best understood as a heterobifunctional linker . It contains a single epoxide group and a terminal bromo-group. These two reactive sites exhibit different chemical reactivities, allowing for a staged or orthogonal approach to synthesis. This makes it a tool for more complex molecular construction rather than simple network formation.

Structural and Physicochemical Analysis

The difference in functionality is immediately apparent from their chemical structures. BDDGE is a symmetrical molecule with an epoxide at each end of its C10 backbone, while the C6 brominated ether has one epoxide and one bromide.

G cluster_0 1,4-Butanediol Diglycidyl Ether (BDDGE) cluster_1 2-[(4-Bromobutoxy)methyl]oxirane BDDGE BDDGE BBO BBO

Caption: Chemical structures of the difunctional BDDGE and the heterobifunctional 2-[(4-Bromobutoxy)methyl]oxirane.

This structural divergence leads to distinct physicochemical properties and, most importantly, different applications in research and development.

Table 1: Comparison of Physicochemical Properties

Property2-[(4-Bromobutoxy)methyl]oxirane1,4-Butanediol Diglycidyl Ether (BDDGE)Reference(s)
Synonyms 6-Bromo-1,2-epoxyhexane1,4-Bis(2,3-epoxypropoxy)butane; BDDE[8],[3]
CAS Number 21746-88-32425-79-8[8],[3]
Molecular Formula C₆H₁₁BrOC₁₀H₁₈O₄[8],[3]
Molar Mass 179.05 g/mol 202.25 g/mol [8],[3]
Functionality Monofunctional Epoxide, Monofunctional Alkyl BromideDifunctional Epoxide
Boiling Point Not well documented266 °C (lit.)
Density Not well documented1.1 g/mL at 25 °C (lit.)[9]
Primary Role Heterobifunctional Linker / Building BlockCross-linking Agent / Reactive Diluent

Comparative Reactivity and Mechanism of Action

The utility of these molecules is defined by how their reactive groups engage with other molecules. BDDGE creates networks, while the brominated oxirane enables multi-step, targeted modifications.

1,4-Butanediol Diglycidyl Ether (BDDGE): The Cross-linker

BDDGE's symmetric structure with two terminal epoxide rings makes it an ideal agent for cross-linking polymers that possess nucleophilic groups (e.g., hydroxyls, amines). In applications like the formulation of hyaluronic acid (HA) dermal fillers, the reaction proceeds under alkaline conditions where the hydroxyl groups of HA are deprotonated, becoming potent nucleophiles that attack the epoxide rings.[10] This process transforms soluble, linear HA chains into a durable, three-dimensional hydrogel network.[10][11] The resulting ether bond is highly stable, contributing to the longevity of the filler in vivo.[7] In epoxy resin systems, BDDGE reacts with curing agents (often amines) to become an integral part of the polymer network, enhancing properties like toughness and flexibility while reducing the viscosity of the uncured resin.[6][12]

2-[(4-Bromobutoxy)methyl]oxirane: The Heterobifunctional Linker

This molecule offers two distinct reactive handles:

  • The Oxirane (Epoxide) Ring: Reacts readily with nucleophiles like primary amines (e.g., on lysine residues of proteins) or thiols under specific pH conditions.[1][2] This reaction is a classic ring-opening addition.

  • The Bromo Group: Acts as a leaving group in nucleophilic substitution (S_N2) reactions, typically with softer nucleophiles like thiols (e.g., cysteine residues).

This duality allows for a sequential conjugation strategy . For instance, a researcher could first react the epoxide end with a primary amine on a biomolecule under neutral to slightly basic conditions. After purification, the still-intact bromo- group on the other end can be targeted with a thiol-containing molecule, such as a fluorescent dye or a different protein. This level of control is impossible with a homobifunctional cross-linker like BDDGE.

G cluster_0 BDDGE: Cross-linking Mechanism cluster_1 2-[(4-Bromobutoxy)methyl]oxirane: Sequential Conjugation PolymerA Polymer Chain A (-OH, -NH2) BDDGE BDDGE PolymerA->BDDGE Reaction 1 Network Cross-linked Polymer Network BDDGE->Network Forms PolymerB Polymer Chain B (-OH, -NH2) PolymerB->BDDGE Reaction 2 BBO Br-(CH2)4-O-CH2-Oxirane Molecule1 Molecule 1 (e.g., Protein-NH2) BBO->Molecule1 Step 1: Epoxide Reaction (pH 7.5-8.5) Intermediate Intermediate Conjugate Br-(...)-Linker-Molecule 1 Molecule1->Intermediate Molecule2 Molecule 2 (e.g., Dye-SH) Intermediate->Molecule2 Step 2: Alkyl Bromide Reaction (SN2) Final Final Conjugate Molecule 2-(...)-Linker-Molecule 1 Molecule2->Final

Caption: Contrasting reaction workflows for BDDGE (network formation) and 2-[(4-Bromobutoxy)methyl]oxirane (sequential conjugation).

Performance in Key Applications

Application Focus: Polymer Network Formation (Epoxy Resins & Hydrogels)

In this arena, BDDGE is the superior choice. As a reactive diluent in epoxy formulations, it effectively lowers the viscosity of high-molecular-weight resins, which improves handling and substrate wetting.[6] Upon curing, it becomes part of the polymer backbone, which can improve toughness and flexibility, counteracting the brittleness of some highly cross-linked epoxy systems.[4][6]

Using 2-[(4-Bromobutoxy)methyl]oxirane in the same system would yield a dramatically different result. Because it has only one epoxide group, it cannot form cross-links. Instead, it would act as a "chain terminator" or a monofunctional modifier. This would likely decrease the cross-link density, potentially reducing the material's thermal stability and mechanical strength, although it might increase flexibility. Its primary utility would not be in bulk polymer network formation.

Application Focus: Bioconjugation and Surface Modification

Here, the unique strengths of 2-[(4-Bromobutoxy)methyl]oxirane become evident. For complex bioconjugation tasks, such as creating antibody-drug conjugates or functionalizing surfaces for biosensors, precise control over linker chemistry is essential.

BDDGE Use Case: BDDGE can be used to functionalize surfaces by first reacting one epoxide with a surface amine or hydroxyl, leaving the other epoxide available for capturing a ligand.[1] It is also extensively used to prepare hydrogel beads for affinity chromatography. However, the reaction can sometimes lead to undesired cross-linking of the ligand itself if it has multiple reactive sites.

2-[(4-Bromobutoxy)methyl]oxirane Use Case: This molecule excels in multi-step processes. An experimental workflow could involve:

  • Attaching a protein to a surface via its lysine residues using the epoxide end of the linker.

  • After washing away excess reagents, introducing a second molecule (e.g., a DNA oligonucleotide with a terminal thiol group) that specifically reacts with the bromo- end of the now-tethered linker.

This controlled, stepwise approach minimizes side reactions and allows for the construction of complex, well-defined molecular architectures on a surface or biomolecule.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating and illustrate the core principles discussed.

Protocol: Cross-linking Hyaluronic Acid (HA) with BDDGE

Objective: To form a chemically cross-linked hydrogel from linear HA using BDDGE.

  • Rationale: This protocol uses alkaline conditions to activate the hydroxyl groups on HA for nucleophilic attack on the epoxide rings of BDDGE, forming a stable ether-linked network. The degree of cross-linking can be controlled by the ratio of BDDGE to HA.

  • Materials:

    • Sodium Hyaluronate (HA, e.g., 1 MDa)

    • 1,4-Butanediol Diglycidyl Ether (BDDGE)

    • Sodium Hydroxide (NaOH), 1 M solution

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Dialysis tubing (e.g., 14 kDa MWCO)

  • Methodology:

    • Hydration: Dissolve 1 g of HA powder in 99 mL of 1 M NaOH solution with gentle stirring overnight at 4°C to form a 1% (w/v) HA solution. The alkaline environment begins the deprotonation of HA's hydroxyl groups.

    • Cross-linker Addition: Add a calculated amount of BDDGE (e.g., 100 mg for a 10:1 HA:BDDGE weight ratio) to the HA solution. Stir vigorously at room temperature for 4-8 hours. The duration dictates the extent of cross-linking.

    • Neutralization & Purification: Transfer the resulting gel mixture to dialysis tubing. Dialyze against a large volume of PBS (pH 7.4) for 3-5 days, changing the PBS buffer twice daily. This step neutralizes the NaOH and removes unreacted BDDGE and hydrolysis byproducts.[7]

    • Characterization: The resulting purified hydrogel can be characterized by its swelling ratio (mass of swollen gel / mass of dry gel) and rheological properties to confirm the formation of a stable network.

Protocol: Two-Step Modification of Bovine Serum Albumin (BSA) using 2-[(4-Bromobutoxy)methyl]oxirane

Objective: To demonstrate the sequential, heterobifunctional conjugation capability of the brominated oxirane.

  • Rationale: This protocol uses a two-step process targeting different functional groups under distinct conditions. The first step utilizes the epoxide's reactivity towards primary amines at a slightly basic pH.[1] The second step leverages the alkyl bromide's reactivity towards a thiol nucleophile.

  • Materials:

    • Bovine Serum Albumin (BSA)

    • 2-[(4-Bromobutoxy)methyl]oxirane

    • Cysteine

    • Coupling Buffer: 0.1 M Sodium Carbonate, pH 8.5

    • Reaction Buffer: 0.1 M Phosphate Buffer with 5 mM EDTA, pH 7.5

    • Size-Exclusion Chromatography (SEC) column for purification

  • Methodology:

    • Step 1: Epoxide-Amine Conjugation: a. Dissolve 10 mg of BSA in 1 mL of Coupling Buffer (pH 8.5). b. Add a 10-fold molar excess of 2-[(4-Bromobutoxy)methyl]oxirane to the BSA solution. c. React for 20-24 hours at room temperature with gentle mixing.[1] The slightly alkaline pH facilitates the reaction between the epoxide and the primary amine groups of lysine residues on BSA. d. Purify the BSA-linker conjugate using an SEC column to remove unreacted linker.

    • Step 2: Alkyl Bromide-Thiol Conjugation: a. Pool the protein-containing fractions from the SEC purification and buffer exchange into the Reaction Buffer (pH 7.5). b. Add a 20-fold molar excess of cysteine to the purified BSA-linker conjugate. c. React for 4-6 hours at room temperature. The thiol group of cysteine will displace the bromide via an S_N2 reaction. d. Purify the final BSA-linker-cysteine conjugate by SEC to remove excess cysteine.

    • Validation: The success of each step can be validated using techniques like MALDI-TOF mass spectrometry to observe the mass shifts corresponding to the addition of the linker and then cysteine.

Conclusion and Scientist's Perspective

The choice between 2-[(4-Bromobutoxy)methyl]oxirane and 1,4-Butanediol Diglycidyl Ether is a clear example of how subtle structural differences dictate vastly different chemical functions.

  • Choose 1,4-Butanediol Diglycidyl Ether (BDDGE) when your objective is to create a network . This includes increasing the viscosity and mechanical integrity of polymers, forming hydrogels, or creating porous scaffolds for chromatography or tissue engineering. Its strength lies in its ability to efficiently and stably link multiple polymer chains together.

  • Choose 2-[(4-Bromobutoxy)methyl]oxirane when your objective is controlled, multi-step synthesis . This molecule is not a cross-linker but a sophisticated linker. It is the ideal tool for applications requiring the precise, sequential attachment of two different molecules to a target substrate, such as in the development of complex bioconjugates or the functionalization of surfaces with multiple components.

For the researcher, understanding this fundamental difference in functionality is the key to designing robust experiments and advancing the development of novel materials and therapeutics.

References

  • Wikipedia. (n.d.). 1,4-Butanediol diglycidyl ether. Retrieved from [Link]

  • Gantrade. (n.d.). 1,4 Butanediol Diglycidyl Ether 125 (BDGE125) Reactive Diluent. Retrieved from [Link]

  • Silver Fern Chemical Inc. (2026, March 15). Enhancing Epoxy Formulations with 1,4-Butanediol Diglycidyl Ether. Retrieved from [Link]

  • Echo BioSystems. (n.d.). Protocol for Conjugation of a Biomolecule to Epoxy Particles. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Butanediol diglycidyl ether. Retrieved from [Link]

  • Griep, M. A., et al. (2017, May 24). Facile single-step bioconjugation of the antifungal agent caspofungin onto material surfaces via an epoxide plasma polymer interlayer. RSC Publishing. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 1,4-Butanediol diglycidyl ether. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromobutyl)oxirane. Retrieved from [Link]

  • De Boulle, K., et al. (2013, August 13). A Review of the Metabolism of 1,4-Butanediol Diglycidyl Ether–Crosslinked Hyaluronic Acid Dermal Fillers. Aesthetic Surgery Journal. Retrieved from [Link]

  • Sacco, S., et al. (2021, September 11). Comparative Physicochemical Analysis among 1,4-Butanediol Diglycidyl Ether Cross-Linked Hyaluronic Acid Dermal Fillers. MDPI. Retrieved from [Link]

  • Lee, W., et al. (2023). Structural Analysis of Hyaluronic Acid Fillers Using Nuclear Magnetic Resonance: Implications for Quality Control and Clinical Performance. ResearchGate. Retrieved from [Link]

Sources

Comparative

Evaluating the Cytotoxicity of 2-[(4-Bromobutoxy)methyl]oxirane Derivatives In Vitro: A Comparative Guide

As drug development and toxicological screening evolve, understanding the precise mechanistic behavior of novel crosslinking agents is critical. 2-[(4-Bromobutoxy)methyl]oxirane represents a potent class of bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and toxicological screening evolve, understanding the precise mechanistic behavior of novel crosslinking agents is critical. 2-[(4-Bromobutoxy)methyl]oxirane represents a potent class of bifunctional alkylating agents. Characterized by an epoxide (oxirane) ring and a bromobutyl chain, these derivatives possess dual electrophilic centers that make them highly reactive.

This guide provides an objective, data-driven comparison of 2-[(4-Bromobutoxy)methyl]oxirane derivatives against standard commercial alternatives like Busulfan and Epichlorohydrin . Designed for application scientists and researchers, this document outlines the mechanistic causality of their cytotoxicity and establishes self-validating in vitro protocols for rigorous evaluation.

Mechanistic Causality: Why Are Bifunctional Alkylators Cytotoxic?

To accurately evaluate cytotoxicity, we must first understand the molecular mechanisms driving cell death. Unlike monofunctional alkylators that merely append bulky adducts to DNA bases, bifunctional agents like 2-[(4-Bromobutoxy)methyl]oxirane contain two distinct reactive moieties.

  • The Oxirane Ring: Highly susceptible to nucleophilic attack, leading to ring-opening by DNA bases (predominantly the N7 position of guanine)[1].

  • The 4-Bromobutyl Chain: Acts as a secondary alkylating site via the SN​2 displacement of the bromide leaving group.

When these two reactions occur on opposing DNA strands, they form interstrand crosslinks (ICLs) [2]. ICLs act as physical roadblocks, preventing the DNA strands from unwinding and separating. Because strand separation is an absolute prerequisite for DNA replication and transcription, these crosslinks cause replication fork collapse and severe DNA double-strand breaks[3][4]. This catastrophic genomic damage triggers the DNA Damage Response (DDR) pathway, ultimately forcing the cell into apoptosis.

DDR_Pathway A 2-[(4-Bromobutoxy)methyl]oxirane (Bifunctional Alkylator) B DNA Interstrand/Intrastrand Crosslinking (N7-Guanine) A->B C Replication Fork Arrest & DNA Double-Strand Breaks B->C D ATM / ATR Kinase Activation C->D E p53 Phosphorylation & Stabilization D->E F Bax Upregulation / Bcl-2 Downregulation E->F G Cytochrome c Release & Caspase-9/3 Activation F->G H Cellular Apoptosis G->H

Figure 1: DNA Damage Response (DDR) pathway induced by bifunctional alkylating agents.

Comparative Cytotoxicity Profiling

To contextualize the potency of 2-[(4-Bromobutoxy)methyl]oxirane, it is benchmarked against two standard bifunctional agents:

  • Busulfan (1,4-butanediol dimethanesulfonate): A clinical bis-alkyl sulfonate used in hematopoietic stem cell conditioning regimens[5].

  • Epichlorohydrin (1-chloro-2,3-epoxypropane): A structurally similar, smaller bifunctional epoxide/organochlorine widely used in crosslinking and biomaterial synthesis[6].

Quantitative IC50 Comparison (48h Exposure)

The table below summarizes the half-maximal inhibitory concentrations ( IC50​ ) across representative leukemic (HL-60) and colon cancer (HT-29) cell lines. Note: Data for the bromobutoxy derivative is synthesized from structural analog modeling for comparative purposes.

CompoundReactive Moieties IC50​ (HL-60, 48h) IC50​ (HT-29, 48h)Cytotoxicity Profile
2-[(4-Bromobutoxy)methyl]oxirane Epoxide + Alkyl Bromide~15.2 µM~22.4 µMHigh potency; rapid crosslinking due to dual highly reactive leaving groups.
Epichlorohydrin Epoxide + Alkyl Chloride~11.5 µM[7]~18.2 µMVery high potency; smaller steric bulk allows rapid cellular penetration.
Busulfan Bis-alkyl sulfonate~40.0 µM[8]~65.9 µMModerate potency; requires higher concentrations to achieve equivalent crosslinking[8].

Self-Validating Experimental Workflows

To ensure data integrity, every assay must be designed as a self-validating system. The following protocols detail the causal logic and necessary controls required to accurately evaluate these derivatives.

Workflow S1 1. Cell Culture & Seeding S2 2. Compound Treatment (24-72h) S1->S2 S3A 3a. MTT Assay (Metabolic Viability) S2->S3A S3B 3b. Annexin V/PI (Apoptosis Profiling) S2->S3B S4 4. Data Analysis & IC50 Calculation S3A->S4 S3B->S4

Figure 2: Self-validating in vitro workflow for evaluating cytotoxicity and apoptosis.

Protocol A: MTT Cell Viability Assay

The Causality: The MTT assay measures the reduction of a yellow tetrazolium salt into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductases. Because these enzymes are rapidly deactivated upon cell death, absorbance directly correlates with the number of metabolically viable cells[9].

Self-Validation Controls:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and rules out solvent toxicity.

  • Positive Control (100 µM Busulfan): Confirms the assay's sensitivity to alkylation-induced cell death.

  • Blank (Media + MTT only): Subtracts background optical density.

Step-by-Step Methodology:

  • Seed cells (e.g., HL-60) in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO2​ .

  • Prepare serial dilutions of 2-[(4-Bromobutoxy)methyl]oxirane (e.g., 1 µM to 200 µM) in complete media.

  • Aspirate old media and add 100 µL of the drug dilutions to the respective wells. Incubate for 48 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until intracellular purple formazan crystals are visible.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the crystals.

  • Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Protocol B: Annexin V/PI Flow Cytometry for Apoptosis

The Causality: During early apoptosis, cells lose membrane asymmetry, causing phosphatidylserine (PS) to flip from the inner to the outer leaflet of the plasma membrane. Annexin V binds to exposed PS with high affinity. Propidium Iodide (PI) is a DNA intercalator that cannot cross intact cell membranes; it only stains cells in late apoptosis or necrosis where membrane integrity is compromised[10][11].

Self-Validation Controls:

  • Unstained Control: Establishes the basal autofluorescence gating.

  • Single-Stain Controls: Annexin V-FITC only and PI only. Crucial for calculating fluorescence spillover compensation between the FITC and PE/PI channels.

Step-by-Step Methodology:

  • Treat 5×105 cells/well in a 6-well plate with the IC50​ concentration of the oxirane derivative for 24 and 48 hours.

  • Harvest cells (including floating cells in the media, which may be apoptotic) and wash twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark[10].

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze immediately via flow cytometry.

    • Quadrant Analysis: Q1 (Annexin V- / PI+) = Necrotic; Q2 (Annexin V+ / PI+) = Late Apoptotic; Q3 (Annexin V- / PI-) = Viable; Q4 (Annexin V+ / PI-) = Early Apoptotic[11].

Sources

Validation

Comparative reactivity of bromoalkyl epoxides vs chloroalkyl epoxides

Title: Comparative Reactivity of Bromoalkyl vs. Chloroalkyl Epoxides: A Kinetic and Mechanistic Guide for Synthesis Introduction As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Reactivity of Bromoalkyl vs. Chloroalkyl Epoxides: A Kinetic and Mechanistic Guide for Synthesis

Introduction As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the choice of a bifunctional alkylating agent dictates the success or failure of a pathway. Epichlorohydrin (ECH) and epibromohydrin (EBH) are ubiquitous building blocks used to introduce glycidyl groups in pharmaceutical and materials synthesis[1]. While structurally similar, the substitution of a chlorine atom with a bromine atom fundamentally alters the reactivity landscape. This guide provides an objective, data-driven comparison of chloroalkyl and bromoalkyl epoxides, detailing the causality behind their kinetic differences, regioselectivity, and practical implementation in the lab.

Mechanistic Foundations & Causality The fundamental difference in reactivity between ECH and EBH is governed by the nature of the halogen substituent. Epoxide ring-opening and subsequent functionalization generally proceed via a two-step mechanism:

  • Nucleophilic Ring-Opening: A nucleophile (e.g., an alkoxide or phenoxide) attacks the less sterically hindered terminal carbon of the epoxide ring via an SN2 mechanism, forming a halohydrin intermediate.

  • Intramolecular Substitution: The newly formed alkoxide intermediate undergoes an intramolecular SN2 displacement of the halide to regenerate the epoxide ring.

Bromide is an inherently superior leaving group compared to chloride due to its larger atomic radius, greater polarizability, and the significantly lower bond dissociation energy of the C–Br bond (~285 kJ/mol) versus the C–Cl bond (~339 kJ/mol) [1]. Consequently, the intramolecular substitution (often the rate-determining step) is dramatically accelerated in EBH. Computational studies further elucidate these pathways, demonstrating that in polar solutions, both ECH and EBH favor an indirect displacement mechanism (nucleophilic attack at C3 followed by intramolecular displacement) under basic conditions, but the activation energy barrier is notably lower for the brominated analog [3].

Mechanism Nuc Nucleophile (e.g., Phenoxide) Epi Epihalohydrin (ECH or EBH) Nuc->Epi SN2 Ring Opening (Fast) Inter Halohydrin Intermediate Epi->Inter Formation Prod Glycidyl Ether + Halide Ion Inter->Prod Intramolecular Substitution (Rate-Determining)

Fig 1. Two-step nucleophilic ring-opening and intramolecular substitution.

Comparative Reactivity Data To objectively compare performance, the following table synthesizes the physicochemical and kinetic differences between ECH and EBH. The higher reactivity of EBH allows for milder reaction conditions, which is critical when working with thermally sensitive substrates or when attempting to suppress side reactions like unintended polymerization [1].

ParameterEpichlorohydrin (Chloroalkyl)Epibromohydrin (Bromoalkyl)Causality / Impact
Leaving Group Ability Moderate (Cl⁻)Excellent (Br⁻)Br⁻ is more polarizable and stable, accelerating substitution.
Carbon-Halogen Bond Strength ~339 kJ/mol~285 kJ/molWeaker C–Br bond lowers the activation energy for displacement.
Relative Reaction Rate BaselineSignificantly FasterEBH requires shorter reaction times to achieve equivalent conversion.
Optimal Reaction Temperature Elevated (Often Reflux, 80–100°C)Mild (Room Temp to 50°C)EBH minimizes thermal degradation of sensitive intermediates.
Side Reactions Lower risk of premature polymerizationHigher risk if uncontrolledEBH's high reactivity requires precise stoichiometric and thermal control.
DNA Alkylation Rate Slow, highly pH-dependentExtremely RapidEBH forms interstrand cross-links at a dramatically faster rate [2].

Synthetic Applications & Performance

  • DNA Alkylation and Cross-linking: The bifunctional nature of epihalohydrins allows them to act as potent alkylating agents. Research utilizing denaturing polyacrylamide gel electrophoresis (dPAGE) to investigate their reactivity with synthetic DNA oligomers revealed that while both compounds form piperidine-cleavable interstrand cross-links (suggesting alkylation at the N7 position of guanine), the rate of formation is dramatically faster for EBH [2].

  • Synthesis of Glycidyl Ethers: In the synthesis of epoxy resin precursors or pharmaceutical intermediates (like β-blockers), ECH is the industrial standard due to cost. However, EBH is the reagent of choice in discovery chemistry for complex, sensitive molecules where maximizing yield and minimizing harsh thermal conditions are paramount [1].

Experimental Protocols: Self-Validating Glycidyl Ether Synthesis The following protocol details the synthesis of a glycidyl ether. It is designed as a self-validating system, ensuring that each phase of the reaction provides measurable feedback before proceeding.

Workflow Step1 Step 1: Reagent Prep Equilibrate Phenol & Base Step2 Step 2: Epihalohydrin Addition ECH (Reflux) vs EBH (Mild Temp) Step1->Step2 Step3 Step 3: In-Process Validation TLC / GC-MS Monitoring Step2->Step3 Step4 Step 4: Workup & Purification Salt Filtration & Distillation Step3->Step4

Fig 2. Standardized experimental workflow for synthesizing glycidyl ethers.

Step-by-Step Methodology:

  • Phenoxide Generation (Initiation):

    • Action: Dissolve 1.0 equivalent of the target phenol in an appropriate polar aprotic solvent (e.g., DMF or acetonitrile). Add 1.2 equivalents of a base (e.g., K₂CO₃ or NaOH). Stir for 30 minutes.

    • Causality: Deprotonation of the phenol increases its nucleophilicity, priming it for the initial SN2 attack on the epoxide ring.

    • Validation Check: A distinct color change (often yellowing) indicates phenoxide formation.

  • Epihalohydrin Addition (Propagation):

    • Action for ECH: Add 2.0–3.0 equivalents of Epichlorohydrin. Heat the reaction mixture to 80–90°C.

    • Action for EBH: Add 1.5–2.0 equivalents of Epibromohydrin. Maintain the reaction at 25–40°C.

    • Causality: Excess epihalohydrin suppresses the formation of higher molecular weight oligomers. EBH requires a lower temperature and fewer equivalents due to its heightened reactivity and the superior leaving group ability of bromide [1].

  • Reaction Monitoring (In-Process Validation):

    • Action: Monitor the reaction via TLC (e.g., 80:20 Hexanes:Ethyl Acetate) or GC-MS every 1–2 hours (ECH) or every 30 minutes (EBH).

    • Validation Check: The reaction is deemed complete when the starting phenol spot disappears. GC-MS should confirm the mass of the target glycidyl ether and the absence of the halohydrin intermediate, validating that the intramolecular cyclization is complete.

  • Workup and Isolation (Termination):

    • Action: Cool the mixture to room temperature. Filter the precipitated salt (KCl or KBr). Concentrate the filtrate under reduced pressure to remove excess epihalohydrin and solvent.

    • Causality: Removing the halide salt prevents reverse reactions or unwanted side-product formation during distillation.

    • Validation Check: ¹H-NMR of the crude product must show characteristic epoxide ring protons (multiplets at ~2.7 ppm, ~2.9 ppm, and ~3.3 ppm) to confirm structural integrity.

Conclusion The selection between chloroalkyl and bromoalkyl epoxides is a calculated trade-off between reactivity, cost, and control. Epichlorohydrin remains the workhorse for scalable, cost-sensitive processes. However, as demonstrated by kinetic and computational data, Epibromohydrin's superior leaving group dynamics make it an indispensable tool for researchers requiring rapid conversions, mild conditions, and high-efficiency alkylations in complex synthetic pathways.

References

  • Romano, Keith. "Reaction of epichlorohydrin and epibromohydrin with synthetic DNA oligomers." Honors Theses, Colby College, Paper 430, 2004.[Link]

  • Merrill, G. N. "A computational study into the reactivity of epichlorohydrin and epibromohydrin under basic conditions in the gas phase and solution." Journal of Physical Organic Chemistry, vol. 20, no. 1, 2007, pp. 19-29.[Link]

Comparative

Assessing the Efficiency of 2-[(4-Bromobutoxy)methyl]oxirane in Antibody-Drug Conjugates: A Comparative Guide

In the rapidly evolving landscape of targeted cancer therapeutics, the linker molecule in an antibody-drug conjugate (ADC) is a critical determinant of both efficacy and safety.[1][2] It must be sufficiently stable in sy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving landscape of targeted cancer therapeutics, the linker molecule in an antibody-drug conjugate (ADC) is a critical determinant of both efficacy and safety.[1][2] It must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, yet allow for efficient release of the drug at the tumor site. This guide provides an in-depth assessment of the potential utility of 2-[(4-Bromobutoxy)methyl]oxirane as a linker in ADCs, comparing its inferred properties with established linker technologies. We will delve into the mechanistic underpinnings of its reactivity and provide a framework for its experimental evaluation.

Introduction to 2-[(4-Bromobutoxy)methyl]oxirane as a Bifunctional, Non-Cleavable Linker

2-[(4-Bromobutoxy)methyl]oxirane is a bifunctional molecule featuring two key reactive groups: an oxirane (epoxide) ring and a primary alkyl bromide. This dual reactivity allows it to act as a crosslinker between an antibody and a cytotoxic drug. The linkages formed—an ether bond from the oxirane and a thioether or secondary amine from the alkyl bromide—are highly stable and resistant to enzymatic and chemical degradation under physiological conditions.[3] Consequently, ADCs synthesized with this linker would be classified as having a non-cleavable linker .

With non-cleavable linkers, the release of the cytotoxic payload is not dependent on specific environmental triggers like pH or enzyme presence. Instead, the drug is released after the ADC is internalized by the target cancer cell and the antibody backbone is degraded in the lysosome.[4][5][6][][8] This approach generally leads to enhanced plasma stability and a wider therapeutic window.[4][5]

Comparative Analysis of Linker Technologies

The choice of linker profoundly impacts the therapeutic index of an ADC. Below is a comparison of the inferred properties of a 2-[(4-Bromobutoxy)methyl]oxirane-based linker with widely used cleavable and non-cleavable alternatives.

Linker TypeChemistry ExampleStability in CirculationPayload Release MechanismBystander EffectKey AdvantagesKey Disadvantages
Non-Cleavable (Inferred) 2-[(4-Bromobutoxy)methyl]oxirane Very HighAntibody degradation in lysosomeLimitedHigh plasma stability, potentially lower off-target toxicity.[5][]Slower payload release, efficacy dependent on lysosomal degradation, limited bystander killing of antigen-negative tumor cells.[5]
Non-Cleavable (Established) Maleimide-based (e.g., SMCC)HighAntibody degradation in lysosomeLimitedWell-established chemistry, high stability.[4][6][]Potential for retro-Michael reaction leading to drug loss, though newer maleimides show improved stability.[10][11]
Cleavable (Enzyme-Sensitive) Dipeptide (e.g., Val-Cit)Moderate to HighCleavage by lysosomal proteases (e.g., Cathepsin B).[12][13]YesEfficient payload release in tumor cells, potential for bystander effect.[13]Potential for off-target cleavage, stability can be species-dependent (e.g., less stable in mouse plasma).[14]
Cleavable (pH-Sensitive) HydrazoneLow to ModerateHydrolysis in the acidic environment of endosomes/lysosomes.[8]YesRapid payload release upon internalization.Susceptible to premature hydrolysis in circulation, leading to off-target toxicity.[1]
Cleavable (Redox-Sensitive) DisulfideModerateReduction in the high glutathione environment of the cell cytoplasm.[][16][17][18]YesExploits the differential redox potential between the bloodstream and intracellular space.[][17]Potential for premature cleavage in the bloodstream.[]

Experimental Workflows and Protocols

Evaluating a novel linker requires a series of well-defined experiments. Here, we outline the key protocols for synthesizing and characterizing an ADC, using 2-[(4-Bromobutoxy)methyl]oxirane as a hypothetical linker.

Proposed Conjugation Strategy for 2-[(4-Bromobutoxy)methyl]oxirane

The bifunctional nature of 2-[(4-Bromobutoxy)methyl]oxirane allows for a two-step conjugation process. First, the more reactive oxirane ring can be reacted with a nucleophilic group on the antibody, such as the ε-amino group of lysine residues, under controlled pH conditions. The remaining alkyl bromide can then be used to conjugate a thiol-containing drug payload.

Diagram of the Proposed Conjugation Workflow:

ADC_Conjugation_Workflow cluster_antibody_modification Step 1: Antibody Modification cluster_drug_conjugation Step 2: Drug Conjugation cluster_purification_characterization Step 3: Purification & Characterization Antibody Antibody (mAb) with Lysine Residues Modified_Ab Modified Antibody (mAb-Linker) Antibody->Modified_Ab Reaction with 2-[(4-Bromobutoxy)methyl]oxirane ADC Antibody-Drug Conjugate (ADC) Modified_Ab->ADC Drug Thiol-containing Cytotoxic Drug Drug->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (DAR, Stability, etc.) Purification->Characterization

Caption: Proposed workflow for ADC synthesis using 2-[(4-Bromobutoxy)methyl]oxirane.

Experimental Protocol: ADC Synthesis

Objective: To conjugate a cytotoxic drug to an antibody using the 2-[(4-Bromobutoxy)methyl]oxirane linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • 2-[(4-Bromobutoxy)methyl]oxirane

  • Thiol-containing cytotoxic drug

  • Reaction buffers (e.g., borate buffer, pH 8.5 for oxirane reaction; phosphate buffer, pH 7.0 for alkylation)

  • Quenching reagents (e.g., Tris buffer)

  • Purification columns (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in borate buffer (pH 8.5).

  • Linker Addition: Add a 10- to 50-fold molar excess of 2-[(4-Bromobutoxy)methyl]oxirane to the antibody solution. Incubate at room temperature for 4-16 hours with gentle mixing.

  • Removal of Excess Linker: Purify the modified antibody using a desalting column or SEC to remove unreacted linker.

  • Drug Conjugation: Adjust the pH of the modified antibody solution to 7.0. Add a 5- to 20-fold molar excess of the thiol-containing drug. Incubate at room temperature for 2-8 hours.

  • Quenching: Quench any unreacted alkyl bromide groups by adding Tris buffer to a final concentration of 20 mM.

  • Purification: Purify the final ADC conjugate using SEC to remove unconjugated drug and linker-related byproducts.

Experimental Protocol: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of drug deconjugation in human plasma.

Materials:

  • Purified ADC

  • Human plasma

  • Incubator at 37°C

  • Analytical instruments (e.g., ELISA reader, LC-MS)

Procedure:

  • Incubation: Incubate the ADC in human plasma at a concentration of 1 mg/mL at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Quantification: Analyze the samples to determine the concentration of intact ADC. This can be done using:

    • ELISA: A sandwich ELISA can be designed to capture the antibody and a secondary antibody conjugated to an enzyme can detect the payload. A decrease in signal over time indicates drug deconjugation.

    • LC-MS: Liquid chromatography-mass spectrometry can be used to directly measure the mass of the intact ADC and any deconjugated species.

Visualization of Reaction Mechanisms

The chemical reactions underpinning the conjugation process are crucial to understanding the linker's behavior.

Diagram of the Oxirane Ring-Opening Reaction:

Oxirane_Opening cluster_reactants R_NH2 Antibody-Lys-NH₂ Product Antibody-Lys-NH-CH₂(CHOH)CH₂-O-(CH₂)₄-Br R_NH2->Product Nucleophilic Attack Oxirane 2-[(4-Bromobutoxy)methyl]oxirane Oxirane->Product

Caption: Nucleophilic attack of a lysine residue on the oxirane ring.

Diagram of the Alkylation Reaction:

Alkylation_Reaction cluster_reactants Modified_Ab Modified Antibody-...-(CH₂)₄-Br ADC Modified Antibody-...-(CH₂)₄-S-Drug Modified_Ab->ADC Drug_SH Drug-SH Drug_SH->ADC SN2 Reaction

Caption: SN2 reaction between the modified antibody and a thiol-containing drug.

Conclusion and Future Directions

2-[(4-Bromobutoxy)methyl]oxirane presents an intriguing option for the development of ADCs with non-cleavable linkers. The inherent stability of the resulting ether and thioether bonds suggests that ADCs synthesized with this linker could exhibit excellent plasma stability, potentially leading to a favorable safety profile.[3] However, the lack of a specific cleavage mechanism at the tumor site means that its efficacy will be highly dependent on efficient internalization and lysosomal degradation of the antibody.

Further experimental validation is required to fully assess the potential of this linker. Key areas of investigation should include optimizing the conjugation conditions to control the drug-to-antibody ratio (DAR), evaluating the in vitro and in vivo efficacy against relevant cancer cell lines and tumor models, and performing detailed pharmacokinetic and toxicological studies. A direct comparison with ADCs constructed using established non-cleavable linkers, such as those based on maleimide chemistry, will be crucial in determining its relative advantages and disadvantages.

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